HBC620
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-1-cyano-2-[5-[2-hydroxyethyl(methyl)amino]thieno[3,2-b]thiophen-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-22(6-7-23)19-10-18-17(25-19)9-16(24-18)8-15(12-21)14-4-2-13(11-20)3-5-14/h2-5,8-10,23H,6-7H2,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGJCKIIBUZTCX-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(S1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC2=C(S1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the HBC620-Pepper Aptamer Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pepper aptamer, a synthetically evolved RNA molecule, has emerged as a powerful tool in molecular biology and biotechnology, particularly for its ability to bind to a class of cell-permeable, low-toxicity fluorophores, including HBC620, and activate their fluorescence. This fluorogenic system offers a versatile platform for RNA imaging, biosensor development, and real-time tracking of various cellular processes. This technical guide provides an in-depth exploration of the binding mechanism between the this compound fluorophore and the Pepper aptamer, offering a comprehensive resource for researchers seeking to leverage this technology. We will delve into the structural basis of this interaction, present quantitative binding data, and provide detailed experimental protocols for characterizing this molecular partnership.
The Core Binding Mechanism: A Structural Perspective
The binding of this compound to the Pepper aptamer induces a conformational change in both molecules, leading to a significant increase in the quantum yield of the fluorophore. X-ray crystallography studies have revealed that the Pepper aptamer folds into a unique, non-G-quadruplex, three-stemmed structure. The this compound molecule intercalates into a pre-organized binding pocket formed by the junction of these stems.
The core of the binding site is a planar pocket where the this compound molecule is sandwiched between a G-U wobble base pair and a non-canonical base quadruple. This stacking interaction, along with hydrophobic and van der Waals forces, restricts the rotational freedom of the this compound molecule, a key factor in its fluorescence activation. While the broader class of HBC fluorophores can form hydrogen bonds with the aptamer, studies have indicated that the extended bithiophene moiety in this compound may preclude direct hydrogen bonding, suggesting that shape complementarity and non-covalent interactions are the primary drivers of its specific binding.[1]
The following diagram illustrates the fundamental principle of fluorescence activation upon this compound binding to the Pepper aptamer.
Caption: Binding of this compound induces a conformational change in the Pepper aptamer, leading to fluorescence.
Quantitative Binding Parameters
The affinity of the Pepper aptamer for various HBC fluorophores has been characterized using multiple biophysical techniques. The dissociation constant (Kd) is a key parameter that quantifies the strength of this interaction, with lower Kd values indicating higher affinity. The table below summarizes the reported binding affinities for this compound and related HBC fluorophores.
| Fluorophore | Dissociation Constant (Kd) (nM) | Excitation Max (nm) | Emission Max (nm) | Reference |
| This compound | 25.0 | 570 | 620 | [2] |
| HBC485 | 15.0 | 430 | 485 | [2] |
| HBC497 | 18.0 | 450 | 497 | [2] |
| HBC508 | 20.0 | 460 | 508 | [2] |
| HBC514 | 12.0 | 470 | 514 | [2] |
| HBC525 | 22.0 | 480 | 525 | [2] |
| HBC530 | 3.5 | 485 | 530 | [3] |
Experimental Protocols
Characterizing the binding interaction between the this compound aptamer and the Pepper fluorophore requires a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is the in vitro selection process used to isolate aptamers with high affinity and specificity for a target molecule from a large random library of nucleic acid sequences.
Experimental Workflow:
Caption: Iterative selection and amplification process to enrich for high-affinity aptamers.
Methodology:
-
Library Preparation: A single-stranded DNA (ssDNA) library is synthesized with a central random region of 20-40 nucleotides flanked by constant regions for PCR amplification. For RNA aptamers, a T7 promoter sequence is included in the 5' primer for in vitro transcription.
-
Target Immobilization: HBC fluorophores are typically immobilized on a solid support, such as agarose (B213101) or magnetic beads, to facilitate the separation of bound and unbound sequences.
-
Binding Reaction: The RNA library is incubated with the immobilized HBC target in a binding buffer (e.g., 40 mM HEPES pH 7.4, 125 mM KCl, 5 mM MgCl2) to allow for binding.[1]
-
Partitioning: Unbound sequences are washed away, and the stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.
-
Elution: The bound RNA molecules are eluted from the support, often by changing the buffer conditions (e.g., high salt, pH change) or by using a denaturing agent.
-
Amplification: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR. The resulting dsDNA is then used as a template for in vitro transcription to generate an enriched RNA pool for the next round of selection.
-
Monitoring and Sequencing: The enrichment of the library is monitored over several rounds (typically 8-15). Once significant enrichment is observed, the final pool of aptamers is cloned and sequenced to identify individual high-affinity aptamers.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
Methodology:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The Pepper aptamer, often biotinylated, is immobilized on the streptavidin-coated sensor surface. A reference flow cell is typically prepared without the aptamer to subtract non-specific binding.
-
Binding Analysis: A series of concentrations of this compound in running buffer (e.g., HBS-EP+ buffer) are injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Kinetic Analysis: The association phase of the sensorgram provides the association rate constant (kon), and the dissociation phase (when buffer without this compound is flowed over the chip) provides the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Regeneration: The sensor surface is regenerated between different this compound concentrations by injecting a solution that disrupts the aptamer-fluorophore interaction (e.g., a pulse of high salt or a brief change in pH), allowing for multiple measurements with the same immobilized aptamer.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Methodology:
-
Sample Preparation: The Pepper aptamer is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the titration syringe. Both solutions must be in the same buffer (e.g., 20 mM HEPES, 50 mM KCl, 3 mM MgCl2, pH 6.0) to minimize heat of dilution effects.[4]
-
Titration: A series of small injections of the this compound solution are made into the aptamer solution. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to the aptamer. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule (like this compound) to a larger molecule (the Pepper aptamer).
Methodology:
-
Assay Setup: A constant concentration of the Pepper aptamer is incubated with increasing concentrations of this compound in a suitable binding buffer in a microplate format.
-
Measurement: The plate is excited with polarized light, and the emitted light is measured in both the parallel and perpendicular planes relative to the excitation plane. The fluorescence polarization value is calculated from these intensities.
-
Data Analysis: As more this compound binds to the larger aptamer, its rotational motion is slowed, leading to an increase in the fluorescence polarization. The change in polarization is plotted against the concentration of this compound, and the resulting binding curve is fitted to determine the Kd.
Application in Biosensing
The robust binding and fluorescence activation of the this compound-Pepper system make it an excellent module for the development of RNA-based biosensors. By allosterically coupling the Pepper aptamer to another aptamer that recognizes a specific analyte, a sensor can be designed where the presence of the analyte modulates the folding of the Pepper aptamer and thus its ability to bind and activate this compound.
Conceptual Workflow of a Pepper-based Biosensor:
Caption: Analyte binding induces a conformational change that allows Pepper to fold and bind this compound, producing a fluorescent signal.
Conclusion
The this compound-Pepper aptamer system represents a significant advancement in the field of RNA nanotechnology and bio-imaging. Its well-characterized binding mechanism, high affinity, and bright fluorescence make it a robust and versatile tool for a wide range of research and diagnostic applications. The detailed methodologies provided in this guide are intended to empower researchers to effectively utilize and further innovate upon this powerful fluorogenic RNA-aptamer pair. As our understanding of the intricate relationship between RNA structure and function continues to grow, so too will the potential applications of the Pepper aptamer and its cognate fluorophores in unraveling the complexities of the cellular world.
References
An In-depth Technical Guide to the Fluorescence Activation Principle of HBC620
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Conformation-Dependent Fluorescence Activation
The fluorescence of the HBC620 molecule is activated through a principle of conformation-dependent fluorescence. In its free state in solution, this compound is essentially non-fluorescent. This is due to the molecule's ability to dissipate absorbed light energy through non-radiative pathways, primarily through intramolecular bond rotation and vibrations. This flexible structure allows for rapid quenching of the excited state before a photon can be emitted as fluorescence.
Fluorescence activation occurs upon the specific and high-affinity binding of this compound to the Pepper RNA aptamer .[1][2] Aptamers are short, single-stranded nucleic acid sequences that can fold into complex three-dimensional structures, enabling them to bind to specific target molecules. The Pepper aptamer has been engineered through a process of in vitro selection (SELEX) to create a unique binding pocket that is highly specific for the family of HBC fluorophores, including this compound.[1]
Upon binding, the Pepper aptamer physically constrains the this compound molecule, restricting its rotational freedom. This rigidification of the fluorophore's structure significantly inhibits the non-radiative decay pathways. As a result, the energy from absorbed light is more efficiently channeled into the radiative decay pathway, leading to a dramatic increase in fluorescence emission. This "light-up" phenomenon can result in a fluorescence enhancement of thousands of fold.[3] The entire process is reversible, and the fluorescence is dependent on the continued association of this compound with the Pepper aptamer.
Signaling Pathway and Activation Mechanism
The activation of this compound fluorescence is a direct result of its interaction with the Pepper RNA aptamer. This process does not involve a classical signaling cascade with multiple enzymatic steps. Instead, it is a stoichiometric binding event that leads to a change in the photophysical properties of the fluorophore.
The key steps in the activation process are:
-
Binding: The this compound molecule diffuses and encounters a Pepper RNA aptamer.
-
Conformational Change and Rigidification: The Pepper aptamer folds around the this compound molecule, creating a snug binding pocket that severely restricts the intramolecular rotations of the fluorophore.
-
Inhibition of Non-Radiative Decay: With its movement restricted, the excited state of this compound is less likely to decay through non-radiative pathways like internal conversion and vibrational relaxation.
-
Fluorescence Emission: The excited this compound molecule now has a much higher probability of returning to its ground state by emitting a photon, resulting in strong red fluorescence.
The following diagram illustrates this fluorescence activation principle:
Caption: Fluorescence activation of this compound upon binding to the Pepper RNA aptamer.
Quantitative Data
The following table summarizes the key photophysical properties of the this compound-Pepper complex. Data is compiled from the primary literature and should be considered in the context of the specific experimental conditions reported.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~585 nm | [2] |
| Emission Maximum (λem) | ~620 nm | [2] |
| Quantum Yield (Φ) | Data not explicitly reported in reviewed literature | |
| Molar Extinction Coefficient (ε) | Data not explicitly reported in reviewed literature | |
| Dissociation Constant (Kd) | Nanomolar range (similar to other HBC dyes) | [4] |
| Fluorescence Enhancement | Thousands-fold upon binding to Pepper aptamer | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of the this compound-Pepper interaction. These protocols are based on established methods for fluorogenic aptamer characterization.
In Vitro Transcription of Pepper RNA Aptamer
Objective: To produce the Pepper RNA aptamer for in vitro assays.
Materials:
-
Linear DNA template encoding the Pepper aptamer sequence with a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Urea-polyacrylamide gel (denaturing)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer (e.g., formamide-based)
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (B145695) (100% and 70%)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction by combining the DNA template, NTPs, transcription buffer, RNase inhibitor, and T7 RNA polymerase in a nuclease-free tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Add an equal volume of denaturing gel loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Purify the RNA transcript by denaturing urea-polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA bands by UV shadowing or staining with a suitable dye.
-
Excise the gel band corresponding to the full-length Pepper RNA aptamer.
-
Elute the RNA from the gel slice by crush-and-soak method in elution buffer overnight at 4°C.
-
Precipitate the RNA from the elution buffer by adding 3 volumes of 100% ethanol and incubating at -20°C.
-
Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the purified Pepper RNA in nuclease-free water or a suitable buffer.
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
Determination of Binding Affinity (Kd) by Fluorescence Titration
Objective: To quantify the binding affinity of this compound to the Pepper RNA aptamer.
Materials:
-
Purified Pepper RNA aptamer
-
This compound dye stock solution (in DMSO)
-
Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Fluorometer with appropriate excitation and emission filters for this compound
-
Low-volume quartz cuvettes or a microplate reader
Procedure:
-
Prepare a solution of this compound at a fixed concentration (typically in the low nanomolar range) in the binding buffer.
-
Anneal the purified Pepper RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature to ensure proper folding.
-
Prepare a series of dilutions of the folded Pepper RNA in the binding buffer.
-
In a cuvette or microplate well, add the this compound solution.
-
Measure the baseline fluorescence of the this compound solution alone.
-
Sequentially add increasing concentrations of the folded Pepper RNA to the this compound solution, mixing thoroughly after each addition.
-
After each addition, allow the solution to equilibrate for a few minutes and then measure the fluorescence intensity at the emission maximum of the this compound-Pepper complex.
-
Correct the fluorescence readings for dilution effects.
-
Plot the change in fluorescence intensity as a function of the Pepper RNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Measurement of Quantum Yield (Φ)
Objective: To determine the quantum efficiency of the this compound-Pepper complex.
Materials:
-
Purified Pepper RNA aptamer
-
This compound dye stock solution
-
A fluorescent standard with a known quantum yield in the red spectral region (e.g., Cresyl Violet or Rhodamine 101)
-
Binding buffer
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer
Procedure:
-
Prepare a solution of the this compound-Pepper complex by mixing a saturating concentration of Pepper RNA with this compound in the binding buffer.
-
Prepare a series of dilutions of the this compound-Pepper complex and the fluorescent standard in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1).
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound-Pepper complex and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the this compound-Pepper complex using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2 where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of the this compound-Pepper system.
Caption: Workflow for the in vitro characterization of the this compound-Pepper system.
References
Spectral Properties of the HBC620-Pepper Complex: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectral properties of the HBC620-Pepper complex, a fluorogenic RNA aptamer system widely utilized for RNA visualization in living cells. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.
Core Spectral and Photophysical Properties
The this compound-Pepper complex exhibits robust fluorescence with spectral properties suitable for a variety of imaging applications. The HBC dye itself is minimally fluorescent in solution and experiences a significant increase in quantum yield upon binding to the Pepper RNA aptamer. This "light-up" characteristic is fundamental to its utility, providing a high signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the key spectral and photophysical parameters of the this compound-Pepper complex. It is important to note that while extensive data is available for the HBC dye series, specific quantitative values for the this compound variant in complex with Pepper are not consistently reported in the literature. The values for the closely related HBC530-Pepper complex are provided for reference and are expected to be similar.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~585 nm | The peak wavelength of light absorbed by the complex. |
| Emission Maximum (λem) | ~620 nm | The peak wavelength of light emitted by the complex, giving it its red fluorescence. |
| Quantum Yield (Φ) | Not explicitly reported for this compound. For HBC530-Pepper: 0.66 | Represents the efficiency of converting absorbed photons into emitted photons. HBC dyes are generally characterized as having high quantum yields upon binding to Pepper. |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. For HBC530-Pepper: 65,300 M⁻¹cm⁻¹ | A measure of how strongly the complex absorbs light at a given wavelength. |
| Dissociation Constant (Kd) | Not explicitly reported for this compound. For HBC530-Pepper: ~3.5 nM | Indicates the high affinity of the HBC dye for the Pepper aptamer. |
Mechanism of Fluorescence Activation
The fluorescence of the HBC dye is activated upon binding to the Pepper RNA aptamer through a mechanism involving restricted intramolecular rotation.
In its unbound state in solution, the HBC molecule can undergo non-radiative decay through intramolecular rotations, which dissipates the energy that would otherwise be released as fluorescence. Upon binding to the pocket of the folded Pepper RNA aptamer, these rotations are sterically hindered. This restriction forces the excited state of the dye to decay primarily through radiative pathways, resulting in a significant increase in fluorescence.[2][3]
Experimental Protocols
The following are detailed methodologies for the in vitro characterization of the this compound-Pepper complex.
In Vitro Transcription and Purification of Pepper RNA
-
DNA Template Preparation: A linear DNA template containing the T7 RNA polymerase promoter followed by the Pepper aptamer sequence is generated by PCR or synthesized commercially.
-
In Vitro Transcription: The Pepper RNA is transcribed from the DNA template using a standard T7 RNA polymerase in vitro transcription kit. The reaction is typically incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is removed by incubation with DNase I.
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the Pepper RNA is excised.
-
Elution and Precipitation: The RNA is eluted from the gel slice by crushing and soaking in an appropriate buffer (e.g., 0.3 M sodium acetate), followed by ethanol precipitation to concentrate the RNA.
-
Quantification: The concentration of the purified Pepper RNA is determined by measuring its absorbance at 260 nm using a spectrophotometer.
Measurement of Absorbance and Fluorescence Spectra
-
Sample Preparation:
-
Prepare a buffer solution, for example, 40 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.
-
Fold the purified Pepper RNA by heating to 95°C for 3 minutes and then slowly cooling to room temperature.
-
Add the folded Pepper RNA and this compound dye to the buffer at desired concentrations (e.g., 1 µM RNA and 1 µM this compound). Incubate for at least 30 minutes at room temperature to allow for complex formation.
-
-
Absorbance Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the this compound-Pepper complex, typically from 300 nm to 700 nm.
-
The wavelength of maximum absorbance (λex) should be identified.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum.
-
Set the excitation wavelength to the previously determined λex.
-
Scan the emission wavelengths over a range that includes the expected emission peak (e.g., 590 nm to 700 nm for this compound).
-
The wavelength of maximum fluorescence emission (λem) should be identified.
-
Determination of Quantum Yield (Relative Method)
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission range similar to the this compound-Pepper complex (e.g., Rhodamine B in ethanol, Φ = 0.65).
-
Absorbance Matching: Prepare a series of dilutions of both the this compound-Pepper complex and the standard. Measure the absorbance of each dilution at the excitation wavelength of the standard. Adjust the concentrations so that the absorbance of the sample and standard are very close and below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of both the sample and the standard at the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Molar Extinction Coefficient
-
Concentration Series: Prepare a series of known concentrations of the purified Pepper RNA. The concentration can be accurately determined by UV-Vis absorbance at 260 nm, using the calculated extinction coefficient for the RNA sequence.
-
Complex Formation: For each RNA concentration, add a saturating concentration of this compound dye (e.g., 10-fold molar excess) to ensure that all the RNA is in the complexed form.
-
Absorbance Measurement: Measure the absorbance of each sample at the λex of the this compound-Pepper complex.
-
Beer-Lambert Plot: Plot the absorbance at λex versus the concentration of the Pepper RNA.
-
Calculation: The molar extinction coefficient (ε) is the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
References
Navigating the Photon Frontier: A Technical Guide to the Photostability of the HBC620 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular imaging and molecular tracking, the selection of robust fluorescent probes is paramount to the integrity and reproducibility of experimental data. The HBC620 dye, a member of the 4-hydroxybenzylidene cyanophenyl (HBC) family of fluorophores, has emerged as a promising tool for visualizing RNA in living cells when complexed with the Pepper RNA aptamer. This in-depth technical guide provides a comprehensive overview of the photostability of the this compound dye, offering detailed experimental protocols for its characterization and presenting available data to inform its application in demanding research and drug development workflows.
When bound to the Pepper RNA aptamer, this compound exhibits bright, red fluorescence, making it suitable for multicolor imaging applications. A key advantage of the this compound-Pepper complex is its reported high photostability, a critical feature for experiments requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.
Quantitative Photophysical Properties of this compound
The following table summarizes the known quantitative data for the this compound fluorescent dye when complexed with the Pepper RNA aptamer. It is important to note that while qualitative descriptions of its high photostability are available, specific quantitative values for some parameters are not yet publicly documented.
| Photophysical Parameter | Value | Experimental Conditions |
| Quantum Yield (Φ) | High (specific value not available) | Bound to Pepper RNA aptamer |
| Molar Extinction Coefficient (ε) | Not available | Not available |
| Fluorescence Lifetime (τ) | Not available | Not available |
| Photobleaching Rate | Minimal loss of fluorescence after >15 min of continuous irradiation[1] | In vitro |
| Excitation Maximum (λex) | Not available | Not available |
| Emission Maximum (λem) | ~620 nm[2] | Bound to Pepper RNA aptamer |
Experimental Protocols for Characterizing Photostability
Accurate and reproducible characterization of a fluorescent dye's photostability is essential for its effective implementation. The following sections detail the standard experimental protocols for measuring the key photophysical parameters of this compound or any other fluorescent probe.
Experimental Workflow for Photostability Assessment
The overall workflow for assessing the photostability of a fluorescent dye involves a series of interconnected experiments designed to quantify its quantum yield, extinction coefficient, fluorescence lifetime, and photobleaching rate.
Workflow for the comprehensive photophysical characterization of a fluorescent dye.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of photon emission after photon absorption. The comparative method, using a well-characterized standard, is a widely accepted technique.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound-Pepper complex solution
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent (e.g., appropriate buffer for the RNA complex)
Procedure:
-
Prepare a series of dilute solutions of both the this compound-Pepper complex and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the this compound-Pepper complex using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" refers to the this compound-Pepper complex and "std" refers to the standard.
-
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound-Pepper complex solution of a precisely known concentration
-
Solvent
Procedure:
-
Prepare a solution of the this compound-Pepper complex with a precisely known concentration in the desired solvent.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer.
-
Calculate the molar extinction coefficient using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance at λ_max
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the sample (in M)
-
l is the path length of the cuvette (typically 1 cm)
-
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most common method for its measurement.
Materials:
-
TCSPC system (including a pulsed light source, a fast detector, and timing electronics)
-
This compound-Pepper complex solution
-
Solvent
Procedure:
-
Prepare a dilute solution of the this compound-Pepper complex.
-
Excite the sample with a high-repetition-rate pulsed laser at the appropriate excitation wavelength.
-
Detect the emitted single photons using a sensitive, high-speed detector.
-
Measure the time delay between the laser pulse and the arrival of the emitted photon for a large number of photons.
-
Construct a histogram of these time delays, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Assessment of Photobleaching Rate
Photobleaching is the irreversible photochemical destruction of a fluorophore. A common method to assess photostability is to measure the decay of fluorescence intensity under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
This compound-Pepper complex specimen (e.g., immobilized on a glass slide or in live cells)
-
Image analysis software
Procedure:
-
Prepare the specimen containing the this compound-Pepper complex.
-
Place the specimen on the microscope stage and focus on the region of interest.
-
Continuously illuminate the specimen with a constant and known light intensity at the excitation wavelength of this compound.
-
Acquire a time-lapse series of fluorescence images at regular intervals.
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay provides a measure of the photobleaching rate. This can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
Conclusion
The this compound fluorescent dye, in conjunction with the Pepper RNA aptamer, presents a valuable tool for RNA imaging, distinguished by its red emission and notable photostability. While specific quantitative photophysical parameters remain to be fully elucidated in publicly accessible literature, the qualitative evidence of its resistance to photobleaching is compelling for its use in advanced imaging applications. By employing the standardized experimental protocols detailed in this guide, researchers can rigorously characterize the photostability of this compound and other fluorescent probes, ensuring the selection of the most appropriate tools for their specific experimental needs and contributing to the generation of high-quality, reliable data. As research in this area progresses, a more complete quantitative understanding of this compound's photophysical properties will undoubtedly further solidify its position in the molecular imaging toolkit.
References
An In-depth Technical Guide to the Mechanism of Action of HBC620 in RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of the HBC620 fluorogenic dye in conjunction with the Pepper RNA aptamer for live-cell RNA imaging.
Core Mechanism of Action: Fluorescence Activation through Conformational Restriction
The functionality of the this compound-Pepper system is rooted in a classic example of fluorogenic activation upon binding. This compound, a derivative of the benzylidene-cyanophenyl (HBC) class of dyes, is intrinsically non-fluorescent in solution.[1][2][3] Its flexible chemical structure allows for non-radiative decay pathways, such as bond rotation, to dissipate absorbed light energy as heat rather than emitting it as fluorescence.
The key to fluorescence activation lies in the highly specific, high-affinity binding of this compound to the Pepper RNA aptamer.[2][4] The Pepper aptamer, a short, synthetically evolved RNA molecule, folds into a unique, monomeric, "tuning-fork-like" three-dimensional structure that is distinct from G-quadruplex-forming RNA aptamers.[2][5] This stable tertiary structure creates a precisely shaped binding pocket that accommodates the this compound molecule.
Upon binding, the Pepper aptamer physically constrains the this compound dye, restricting the rotational freedom of its chemical bonds.[4] This rigidification of the dye's structure inhibits the non-radiative decay pathways, forcing the molecule to release its absorbed energy as photons, resulting in a strong fluorescent signal.[4] The Pepper-HBC complex exhibits a significant increase in fluorescence intensity, often by several orders of magnitude, compared to the free dye.[3][6]
The crystal structure of the Pepper aptamer in complex with HBC analogs reveals that the dye intercalates into the RNA structure, sandwiched between a non-G-quadruplex base quadruple and a noncanonical G•U wobble base pair.[2][5] This tight and specific interaction is crucial for the high signal-to-background ratio observed in imaging experiments.
Figure 1: Mechanism of this compound fluorescence activation by the Pepper RNA aptamer.
Quantitative Data
The performance of the this compound-Pepper system has been characterized by several key quantitative parameters, which are summarized in the table below.
| Parameter | Value | Cell Type/System | Reference |
| Excitation Maximum | ~561 nm | In vitro / Live Cells | [7] |
| Emission Maximum | ~620 nm | In vitro / Live Cells | [6] |
| Dissociation Constant (Kd) | Nanomolar range | In vitro | [2] |
| Fluorescence Turn-on Ratio | Up to several thousand-fold | In vitro | [3] |
| Optimal In-Cell Concentration | 0.5 µM - 1 µM | Mammalian Cells (HEK293T, HeLa) | [7][8][9] |
| Optimal In-Cell Concentration | 200 nM | Bacteria (E. coli) | [1][10] |
Experimental Protocols
This section provides generalized protocols for RNA imaging using the this compound-Pepper system. Specific details may need to be optimized for different cell types and experimental setups.
In Vitro Transcription of Pepper RNA Aptamer
For in vitro studies, the Pepper RNA aptamer can be produced by in vitro transcription from a DNA template.
-
Template Preparation: A double-stranded DNA template containing a T7 promoter upstream of the Pepper aptamer sequence is required. This can be generated by PCR or by annealing synthetic oligonucleotides.
-
In Vitro Transcription Reaction:
-
Assemble the transcription reaction at room temperature with the following components: T7 RNA polymerase, transcription buffer, ribonucleotides (ATP, CTP, GTP, UTP), and the DNA template.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNA Template Removal: Treat the reaction mixture with DNase I to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using standard methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit.
-
RNA Refolding: Before use, it is crucial to refold the Pepper aptamer to ensure its correct tertiary structure.
Live-Cell RNA Imaging in Mammalian Cells
-
Plasmid Construction: Clone the Pepper aptamer sequence downstream or upstream of the RNA of interest in a suitable mammalian expression vector.
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T, HeLa) in a suitable imaging dish (e.g., glass-bottom dishes).
-
Transfect the cells with the Pepper-tagged RNA expression plasmid using a standard transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 0.5 µM.[7][9]
-
Replace the existing cell culture medium with the this compound-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 561 nm and emission around 620 nm).[7]
-
Live-cell imaging can be performed directly in the this compound-containing medium.
-
Figure 2: General workflow for live-cell RNA imaging with this compound-Pepper.
Live-Cell RNA Imaging in Bacteria
-
Plasmid Construction: Clone the Pepper-tagged RNA under the control of an inducible promoter (e.g., T7 promoter) in a bacterial expression vector.
-
Bacterial Transformation and Culture:
-
Transform the plasmid into a suitable bacterial strain (e.g., E. coli BL21(DE3)).
-
Grow the bacterial culture to a mid-log phase.
-
-
Induction of Expression: Induce the expression of the Pepper-tagged RNA by adding the appropriate inducer (e.g., IPTG for a T7 promoter).
-
Labeling and Imaging:
Advantages and Considerations
-
High Signal-to-Background Ratio: The low intrinsic fluorescence of free this compound and the high fluorescence enhancement upon binding to the Pepper aptamer result in excellent contrast for imaging.[3]
-
Photostability: The HBC-Pepper complexes have been shown to be highly photostable, allowing for prolonged imaging sessions.
-
Genetic Encoding: The Pepper aptamer can be genetically encoded and fused to any RNA of interest, enabling the specific labeling of endogenous or exogenous RNAs.
-
Minimal Perturbation: The small size of the Pepper aptamer is less likely to interfere with the natural function and localization of the target RNA compared to larger protein-based tags.
-
Multiplexing Capability: this compound is part of a larger family of HBC dyes with different spectral properties, which, in combination with other orthogonal RNA aptamer-dye pairs, allows for multicolor imaging of different RNA species simultaneously.[1][10]
Considerations:
-
Cellular Permeability of this compound: While generally cell-permeable, the efficiency of this compound uptake may vary between different cell types.
-
Expression Levels: The brightness of the signal is dependent on the expression level of the Pepper-tagged RNA.
-
Background Fluorescence: In some cell types or under certain conditions, cellular autofluorescence in the red channel might be a consideration, although the high turn-on ratio of the this compound-Pepper system generally mitigates this issue.
This technical guide provides a foundational understanding of the this compound-Pepper system for RNA imaging. For specific applications, further optimization of the protocols may be necessary.
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fr-biotechnology.com [fr-biotechnology.com]
- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
HBC620 as a Fluorogenic RNA Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HBC620, a versatile fluorophore for RNA imaging. It details the mechanism of action, key quantitative data, and comprehensive experimental protocols for its application in conjunction with the Pepper RNA aptamer and the Sequence-activated Fluorescent RNA (SaFR) system.
Introduction: The Advent of Fluorogenic RNA Probes
The ability to visualize RNA in living cells is critical for understanding its diverse roles in gene expression, regulation, and pathogenesis. Fluorogenic RNA probes, which consist of an RNA aptamer and a cognate small-molecule fluorophore, offer a powerful solution for real-time RNA imaging.[1] Unlike fluorescent protein tags, these systems minimize background fluorescence as the fluorophore is only fluorescent when bound to its specific RNA partner.[1]
The Pepper RNA aptamer, in combination with the (4-hydroxybenzylidene) imidazolinone (HBC) series of fluorophores, represents a significant advancement in this field.[2] The Pepper system is noted for its high brightness, stability, and broad spectral range.[1][2] this compound is a red-emitting HBC analog that, upon binding to the Pepper aptamer, forms a stable, highly fluorescent complex ideal for visualizing RNA dynamics in live cells.[3] Its enhanced photostability also makes it a candidate for advanced imaging techniques like super-resolution microscopy.[4][5]
Core Mechanism: Sequence-Activated Fluorescence
This compound's utility is powerfully demonstrated within the Sequence-activated Fluorescent RNA (SaFR) framework. This technique allows for the specific detection of endogenous RNA sequences.[1]
The SaFR mechanism operates as follows:
-
"Off" State: The SaFR probe is a single-stranded RNA engineered to contain the Pepper aptamer sequence and a target-specific "invader" sequence. In the absence of the target RNA, the invader sequence disrupts the proper folding of the Pepper aptamer. This misfolded conformation prevents the binding of this compound, and thus, no fluorescence is observed.[1]
-
"On" State: When the SaFR probe encounters its specific target RNA sequence, the target-specific region of the probe hybridizes to the target RNA. This binding event induces a conformational change in the probe, liberating the Pepper aptamer sequence.[1]
-
Fluorescence Activation: The freed Pepper aptamer folds into its active, three-dimensional structure. This creates a specific binding pocket for the this compound fluorophore. The binding of this compound within this pocket severely restricts its rotational freedom, causing it to become intensely fluorescent.[1][3]
This sequence-activated mechanism provides high specificity and a large dynamic range, making it a robust tool for endogenous RNA detection.[1]
Figure 1. Mechanism of Sequence-activated Fluorescent RNA (SaFR) using this compound.
Quantitative Data Presentation
The performance of a fluorogenic probe is defined by its photophysical and binding properties. The this compound-Pepper complex exhibits favorable characteristics for cellular imaging.
| Property | Value | Reference |
| Excitation Maximum (λex) | 585 nm | [6] |
| Emission Maximum (λem) | 620 nm | [6] |
| Dissociation Constant (Kd) | 21 nM | [6] |
| Recommended Concentration | 0.1 µM - 0.5 µM | [1] |
Table 1: Photophysical and Binding Properties of the this compound-Pepper Complex.
| Feature | Description | Reference |
| Specificity | High, determined by the SaFR probe's target-complementary sequence. | [1] |
| Dynamic Range | Large fluorescence turn-on upon target binding. | [1] |
| Photostability | Reported to be more photostable than other common RNA-fluorophore complexes. Suitable for super-resolution microscopy. | [4][5] |
| Cell Permeability | Effective in various live and fixed cell types (mammalian and bacterial). | [1][4] |
Table 2: Performance Characteristics of the this compound-SaFR System.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the this compound probe. The following are generalized protocols derived from published studies.[1][7] Optimization may be required for specific cell types and targets.
In Vitro Characterization of SaFR Probes
This protocol is used to validate the functionality of a newly designed SaFR probe by measuring its fluorescence activation in the presence of its target RNA.
Materials:
-
Purified SaFR probe RNA and target RNA (via in vitro transcription)
-
This compound fluorophore (stock in DMSO)
-
Working Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂
-
Multi-mode microplate reader with fluorescence detection capabilities
Methodology:
-
RNA Preparation: Anneal DNA templates and perform in vitro transcription (IVT) using a T7 RNA polymerase kit. Purify the resulting RNA probes and targets.
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the SaFR probe at a fixed concentration (e.g., 200 nM) and varying concentrations of the target RNA (e.g., 0-125 nM).
-
Fluorophore Addition: Add this compound to each reaction to a final concentration of 0.5 µM.
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 30-60 minutes) to allow for hybridization and complex formation.
-
Fluorescence Measurement: Measure the fluorescence intensity using the microplate reader.
-
Excitation: ~585 nm
-
Emission: ~620 nm
-
-
Data Analysis: Plot fluorescence intensity against the target RNA concentration. Include a control with a non-target RNA sequence to confirm specificity.
Live-Cell Imaging of Endogenous RNA
This protocol outlines the steps for visualizing a specific endogenous RNA in living mammalian cells using a genetically encoded SaFR probe and this compound.
Figure 2. General workflow for live-cell RNA imaging with SaFR and this compound.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Plasmid DNA encoding the SaFR probe for the target RNA
-
Transfection reagent
-
Culture medium
-
This compound fluorophore
-
Confocal microscope with appropriate lasers and filters
Methodology:
-
Cell Culture: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere overnight.
-
Transfection: Transfect the cells with the SaFR probe-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol. To identify transfected cells, a fluorescent protein like GFP can be co-expressed from the same plasmid.[1]
-
Expression: Incubate the cells for 24-36 hours post-transfection to allow for sufficient expression of the SaFR probe.
-
Staining: Replace the culture medium with fresh, pre-warmed medium containing this compound at a final concentration of 0.1-0.5 µM.[1]
-
Incubation: Incubate the cells for 30 minutes at 37°C to allow the fluorophore to enter the cells and bind to activated SaFR probes.
-
Imaging: Image the cells directly without washing. Use a confocal microscope equipped with a ~561 nm laser for excitation of this compound and collect the emission around 620 nm. If co-expressed, use a ~488 nm laser to visualize GFP to confirm which cells have been successfully transfected.[1]
Flow Cytometry Analysis
Flow cytometry can be used to quantify the fluorescence of a cell population expressing a target RNA and a SaFR probe.
Materials:
-
Transfected cells in suspension
-
Phosphate-buffered saline (PBS) with 4% FBS
-
This compound fluorophore
-
Flow cytometer with a 561 nm excitation laser
Methodology:
-
Cell Preparation: Transfect cells as described in the live-cell imaging protocol. After the expression period (36 hours), detach the cells (e.g., using trypsin) and resuspend them in PBS containing 4% FBS.
-
Staining: Add this compound to the cell suspension to a final concentration of 0.1 µM.[1]
-
Analysis: Analyze the cells using a flow cytometer.
-
Excite the this compound with a 561 nm laser.
-
If a GFP reporter is used, excite it with a 488 nm laser.
-
Gate on the GFP-positive population to analyze the red fluorescence from this compound specifically in transfected cells.
-
-
Data Interpretation: Compare the fluorescence intensity of cells expressing the target-specific SaFR probe to control cells (untransfected or expressing a control probe) to quantify the level of target RNA detection.[1]
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Pepper aptamer [aptamer.ribocentre.org]
- 4. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based investigation of fluorogenic Pepper aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Invisible: A Technical Guide to Biomolecular Labeling with HBC620
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical applications of HBC620, a powerful fluorogenic dye for the visualization of biomolecules. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging this technology for their scientific pursuits, from fundamental cellular biology to advanced drug discovery.
Core Principles of the this compound-Pepper System
This compound is a chemical analog of 4-hydroxybenzylidene-cyanophenyl (HBC), a small molecule that is intrinsically non-fluorescent in solution.[1][2] Its utility as a biomolecular label is unlocked when it forms a tight and specific complex with the "Pepper" RNA aptamer, a short, genetically encodable RNA sequence (approximately 43 nucleotides).[1] Upon binding to the Pepper aptamer, this compound undergoes a conformational change that induces a dramatic increase in its fluorescence, emitting a bright red light. This "light-up" property provides an exceptional signal-to-noise ratio, as the background fluorescence from unbound this compound is minimal.
The this compound-Pepper system is a versatile tool for RNA labeling, enabling the visualization of RNA dynamics in living cells with high specificity and minimal perturbation to the target RNA's natural processes.[1] One of the key advantages of this system is its multicolor capability. The Pepper aptamer can bind to a range of HBC analogs, each with distinct spectral properties, allowing for simultaneous imaging of multiple RNA species.[3] this compound, with its red emission, is particularly valuable for multicolor experiments, often used orthogonally with green-emitting dye-aptamer pairs like DFHBI-1T-Spinach2.[3]
Key Features of the this compound-Pepper System:
-
High Signal-to-Noise Ratio: this compound is only fluorescent when bound to the Pepper aptamer, minimizing background noise.
-
Genetic Encodability: The Pepper aptamer can be genetically fused to any RNA of interest, allowing for specific labeling.
-
Live-Cell Imaging: The system is well-suited for studying RNA dynamics in real-time within living cells.
-
Photostability: this compound exhibits high photostability, making it suitable for demanding imaging techniques like confocal and super-resolution microscopy.[3]
-
Multicolor Capability: Can be used in conjunction with other dye-aptamer pairs for multi-target imaging.
Quantitative Data
The performance of a fluorescent probe is defined by several key photophysical parameters. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C19H15N3OS2 | [2] |
| Molecular Weight | 365.47 g/mol | [2] |
| Excitation Maximum (Ex) | ~585 nm | [4] |
| Emission Maximum (Em) | ~620 nm | [4] |
| Binding Affinity (Kd) to Pepper | 6.1 nM | [4] |
| Solubility in DMSO | 16 mg/mL | [2] |
Experimental Protocols
General Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Reconstitute the solid this compound in anhydrous DMSO to create a 1000X stock solution. The exact volume of DMSO will depend on the amount of solid this compound provided by the manufacturer.[5]
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[5]
Live-Cell Imaging of Pepper-tagged RNA in Mammalian Cells
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa) cultured on glass-bottom dishes.
-
Plasmid encoding the RNA of interest fused to the Pepper aptamer.
-
Transfection reagent.
-
This compound stock solution (1000X).
-
Cell culture medium (e.g., DMEM).
-
Fluorescence microscope (confocal recommended).
Protocol:
-
Transfection: Transfect the mammalian cells with the plasmid encoding the Pepper-tagged RNA of interest using a suitable transfection reagent, following the manufacturer's instructions.
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.
-
Labeling: Prepare a working solution of this compound by diluting the 1000X stock solution in pre-warmed cell culture medium to a final concentration of 0.5 µM.
-
Replace the existing cell culture medium with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C and 5% CO2 to allow for this compound to enter the cells and bind to the Pepper aptamer.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 561 nm).
RNA Labeling in Bacteria (E. coli)
Materials:
-
E. coli cells transformed with a plasmid expressing the Pepper-tagged RNA.
-
Bacterial culture medium (e.g., LB broth).
-
Inducer (if using an inducible promoter, e.g., IPTG).
-
This compound stock solution (1000X).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Bacterial Culture: Inoculate a fresh culture of E. coli harboring the expression plasmid and grow to the desired optical density (e.g., mid-log phase).
-
Induction: If applicable, induce the expression of the Pepper-tagged RNA by adding the appropriate inducer and continue to culture for the optimal time.
-
Labeling: Dilute the this compound stock solution in the bacterial culture medium to a final concentration of 200 nM.
-
Incubate the bacterial culture with this compound for 1 hour.
-
Washing (Optional but Recommended): Pellet the cells by centrifugation and wash with PBS to remove excess unbound dye.
-
Imaging/Analysis: Resuspend the cells in PBS for imaging under a fluorescence microscope or for analysis by flow cytometry.
Visualizing Workflows and Pathways
General Workflow for this compound-Pepper RNA Labeling
Caption: General experimental workflow for labeling RNA with the this compound-Pepper system.
Mechanism of Fluorescence Activation
Caption: this compound becomes fluorescent upon binding to the Pepper RNA aptamer.
Applications in Drug Development
The this compound-Pepper system offers exciting possibilities for drug discovery and development, particularly in the realm of high-throughput screening (HTS) and target validation.
High-Throughput Screening for Modulators of RNA Localization
Many diseases are associated with the mislocalization of specific RNAs. A high-throughput screen could be designed to identify small molecules that correct or induce a desired change in the subcellular localization of a disease-relevant, Pepper-tagged RNA.
Conceptual HTS Workflow:
-
Cell Line Development: Engineer a stable cell line expressing the target RNA fused to the Pepper aptamer.
-
Assay Miniaturization: Plate the cells in high-density microplates (e.g., 384- or 1536-well plates).
-
Compound Library Screening: Treat the cells with a large library of small molecules.
-
Labeling: Incubate the cells with this compound.
-
High-Content Imaging: Use automated microscopy to capture images of the cells in each well.
-
Image Analysis: Employ image analysis software to quantify changes in the subcellular distribution of the fluorescently labeled RNA.
-
Hit Identification: Identify compounds that produce the desired change in RNA localization.
Caption: High-throughput screening workflow using this compound for RNA localization modulators.
Monitoring Target Engagement
For drugs that target RNA-binding proteins (RBPs), the this compound-Pepper system could be used to develop assays that monitor the engagement of the drug with its target. For example, if a drug is designed to disrupt the interaction between an RBP and a specific mRNA, this could be visualized as a change in the localization or stability of the Pepper-tagged mRNA.
Conclusion
This compound, in conjunction with the Pepper RNA aptamer, provides a robust and versatile platform for the fluorescent labeling of RNA in living cells. Its bright, photostable, and specific signal makes it an invaluable tool for a wide range of applications, from fundamental studies of RNA biology to innovative drug discovery screens. This guide provides the foundational knowledge and practical protocols to successfully implement this technology and unlock new insights into the complex world of RNA.
References
An In-depth Technical Guide to HBC620 and its Analogs in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic dye HBC620 and its analogs, focusing on their application in conjunction with the Pepper RNA aptamer for advanced fluorescence microscopy. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for their use in cellular imaging.
Introduction to the HBC-Pepper System
This compound is a member of a series of (4-hydroxybenzylidene)imidazolinone (HBC) chromophores. These dyes are fluorogenic, meaning they are essentially non-fluorescent in solution but exhibit strong fluorescence upon binding to a specific RNA aptamer called Pepper.[1][2] This "turn-on" mechanism provides an excellent signal-to-background ratio, making the HBC-Pepper system a powerful tool for visualizing the dynamics and localization of specific RNAs in living cells with minimal perturbation.[2][3][4]
The Pepper aptamer is a monomeric, non-G-quadruplex RNA structure that folds into a tuning-fork-like architecture.[5][6][7] It securely binds and stabilizes the HBC fluorophore, restricting its rotational freedom and thereby activating its fluorescence.[8] The versatility of this system is enhanced by a range of HBC analogs that, when complexed with Pepper, emit light across a broad spectral range, from cyan to red.[4] This allows for multicolor imaging and the selection of fluorophores best suited for specific experimental setups.[4][9]
Mechanism of Fluorescence Activation
The fluorescence of HBC dyes is activated through a specific binding event with the Pepper RNA aptamer. This process can be visualized as a two-state system.
In solution, the HBC molecule can freely rotate, which leads to the dissipation of absorbed energy through non-radiative pathways. Upon binding within the protective pocket of the Pepper aptamer, the fluorophore becomes conformationally restricted. This rigid environment prevents non-radiative decay and forces the energy to be released as fluorescence, resulting in a bright signal.[8]
Quantitative Data: Photophysical Properties of HBC Analogs
The HBC series of ligands provides a versatile palette for multicolor RNA imaging. The naming convention for these analogs is based on their maximum emission wavelength when bound to the Pepper aptamer. Below is a summary of their spectral properties.
| Analog Name | Excitation Max (nm) | Emission Max (nm) | Apparent Color |
| HBC485 | ~475 | 485 | Cyan |
| HBC497 | ~487 | 497 | Cyan/Green |
| HBC508 | ~498 | 508 | Green |
| HBC514 | ~504 | 514 | Green |
| HBC525 | ~515 | 525 | Green/Yellow |
| HBC530 | ~520 | 530 | Green |
| HBC599 | ~589 | 599 | Orange |
| This compound | ~570 | 620 | Red |
Note: Excitation and emission maxima are approximate and can vary slightly based on experimental conditions. Data compiled from multiple sources.[2][4][5][10]
This compound, with its red-shifted emission, is particularly valuable for its higher photostability and its utility in super-resolution microscopy techniques.[11]
Experimental Protocols
The following protocols provide a general framework for using this compound and its analogs for imaging RNA in mammalian cells. Optimization may be required for specific cell types and experimental goals.
-
Reconstitution: HBC dyes are typically supplied as a solid. Reconstitute the dye in anhydrous DMSO to create a 1000x stock solution (e.g., 1 mM).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
This protocol outlines the process from cell preparation to imaging.
Methodology:
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293T, HeLa) on a glass-bottom dish suitable for microscopy.
-
Transfect the cells with a plasmid encoding the RNA of interest tagged with the Pepper aptamer sequence. Co-expression of a fluorescent protein (like GFP) can help identify transfected cells.[12]
-
Allow 24-48 hours for gene expression.
-
-
Staining:
-
Prepare a staining solution by diluting the 1000x HBC stock solution into pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS). A typical final concentration for this compound is 0.5 µM to 1 µM.[12]
-
Replace the existing cell medium with the HBC staining solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[11][12] No wash step is required due to the fluorogenic nature of the dye.[11]
-
-
Image Acquisition:
-
Image the cells directly in the staining solution.
-
For this compound, use a laser line around 561 nm for excitation and collect emission using a filter centered around 620 nm.[12]
-
For other analogs, adjust excitation and emission settings according to the data in the table above.
-
Fixation can be useful for certain applications, though care must be taken to preserve the RNA structure.
Methodology:
-
Cell Preparation: Prepare transfected cells on coverslips as described for live-cell imaging.
-
Fixation:
-
Permeabilization:
-
Incubate the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 20 minutes at room temperature.[13]
-
Wash twice with PBS.
-
-
Staining and Imaging:
-
Incubate the fixed and permeabilized cells with the HBC staining solution for 30-60 minutes.
-
Wash the cells to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using the appropriate microscope settings.
-
Conclusion
The HBC-Pepper system, particularly with versatile analogs like this compound, represents a significant advancement in RNA imaging. Its high signal-to-noise ratio, multicolor capabilities, and compatibility with live-cell and super-resolution microscopy provide researchers with a robust toolkit to explore the complex roles of RNA in cellular processes. This guide offers the foundational knowledge and protocols to effectively implement this technology in diverse research and development settings.
References
- 1. abmole.com [abmole.com]
- 2. fr-biotechnology.com [fr-biotechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. 7eop - Crystal structure of the Pepper aptamer in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. rheniumbio.co.il [rheniumbio.co.il]
Unveiling the Spectroscopic Profile of HBC620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBC620 is a fluorogenic dye belonging to the HBC (hydro-benzylidene-cyanophenyl) series of ligands. In its unbound state, this compound is essentially non-fluorescent. However, upon binding to the Pepper RNA aptamer, it undergoes a significant conformational restriction that leads to a dramatic increase in its fluorescence emission. This "turn-on" mechanism provides a high signal-to-background ratio, making the this compound-Pepper system a powerful tool for the visualization and tracking of RNA in living cells. This technical guide provides an in-depth overview of the excitation and emission spectra of this compound, along with detailed experimental protocols for its characterization.
Spectroscopic Properties of this compound-Pepper Complex
The fluorescence characteristics of this compound are intrinsically linked to its interaction with the Pepper RNA aptamer. The following table summarizes the key quantitative data for the bound state.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 585 nm | [1] |
| Emission Maximum (λem) | 620 nm | [1][2] |
| Laser Excitation | 561 nm | [3] |
Experimental Protocol: Measurement of Excitation and Emission Spectra
This section outlines a general methodology for characterizing the fluorescence spectra of the this compound-Pepper complex.
1. Materials:
-
This compound dye
-
In vitro transcribed Pepper RNA aptamer
-
Fluorescence buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
Nuclease-free water
-
Spectrofluorometer
2. Sample Preparation:
-
Reconstitution of this compound: Reconstitute solid this compound in DMSO to create a 1000X stock solution.
-
RNA Refolding: To ensure proper conformation, heat the Pepper RNA aptamer solution to 95°C for 1 minute and then cool on ice for 2 minutes.
-
Complex Formation: In a microcentrifuge tube, combine the refolded Pepper RNA aptamer (final concentration, e.g., 100 nM) and this compound (final concentration, e.g., 0.5 µM) in the fluorescence buffer.[3]
-
Incubation: Incubate the mixture at 37°C for 1 hour to allow for efficient binding.[2]
3. Spectroscopic Measurement:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the desired slit widths (e.g., 5 nm).[2]
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (620 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm).
-
The peak of the resulting spectrum will be the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (585 nm).
-
Scan a range of emission wavelengths (e.g., 595 nm to 800 nm).
-
The peak of this spectrum will be the emission maximum.
-
-
Data Analysis: Subtract the background fluorescence from a sample containing only the buffer and this compound. Plot the corrected fluorescence intensity versus wavelength to visualize the spectra.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence spectra of the this compound-Pepper complex.
Caption: Experimental workflow for this compound-Pepper fluorescence characterization.
Signaling Pathway Involvement
This compound is a synthetic fluorophore designed for imaging purposes and does not have a known direct role in modulating intracellular signaling pathways. Its utility lies in its ability to bind to the Pepper RNA aptamer, allowing for the visualization of RNA transcripts that are tagged with this aptamer. Therefore, while the this compound-Pepper system can be used to study the localization and dynamics of RNAs that may be involved in signaling, this compound itself is not a signaling molecule.
Conclusion
The this compound-Pepper RNA aptamer system offers a robust and versatile platform for live-cell RNA imaging. Understanding its spectral properties is crucial for designing and interpreting fluorescence microscopy experiments. The excitation and emission maxima at 585 nm and 620 nm, respectively, place its fluorescence in the orange-red region of the spectrum, offering advantages in terms of reduced cellular autofluorescence compared to green fluorophores. The provided experimental protocol serves as a foundational guide for the characterization and application of this powerful RNA imaging tool.
References
Methodological & Application
Visualizing RNA Dynamics in Bacteria with HBC620: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to visualize RNA in real-time within living cells is crucial for understanding its dynamic roles in gene regulation, catalysis, and scaffolding. The HBC620 dye, in conjunction with the Pepper RNA aptamer, offers a robust and versatile platform for imaging RNA dynamics in bacteria.[1][2] This system relies on the principle of fluorescence activation upon binding: the this compound dye is non-fluorescent in solution but emits a strong red fluorescent signal when it forms a complex with the Pepper aptamer.[2] This application note provides detailed protocols for utilizing the this compound-Pepper system for RNA visualization in both Gram-negative and Gram-positive bacteria, summarizes key quantitative data, and discusses its applications in drug discovery and development.
Introduction
RNA is a highly dynamic molecule central to cellular function.[1] Traditional methods for studying RNA often rely on fixed cells or in vitro assays, which fail to capture the spatiotemporal complexity of RNA regulation in its native environment. Genetically encoded fluorescent RNA reporters, such as the Pepper aptamer system, have emerged as powerful tools for real-time imaging of RNA in living cells.[1][3] The Pepper aptamer, when bound to specific cell-permeable HBC (hydroxybenzylidene chromophore) dyes, mimics the properties of fluorescent proteins.[1]
This compound is a red-emitting HBC analog that, when complexed with the Pepper aptamer, provides a bright and photostable fluorescent signal, making it suitable for various imaging applications, including super-resolution microscopy.[1] This system has been successfully employed in several bacterial species, including Escherichia coli, Bacillus subtilis, and Salmonella Typhimurium, demonstrating its broad utility in microbiology research.[1]
Principle of the this compound-Pepper System
The this compound-Pepper system is a two-component system comprising the Pepper RNA aptamer and the this compound fluorophore. The Pepper aptamer is a short RNA sequence that can be genetically fused to a target RNA of interest. The this compound dye is a small, cell-permeable molecule that is intrinsically non-fluorescent. Upon entering the cell and binding to the Pepper aptamer, the dye's conformation is constrained, leading to a significant increase in its fluorescence quantum yield, emitting a red signal.[2][4] This "light-up" mechanism provides a high signal-to-background ratio, enabling sensitive detection of the tagged RNA.[5]
Caption: Mechanism of fluorescence activation of the this compound-Pepper system.
Quantitative Data Summary
The performance of the this compound-Pepper system has been quantitatively assessed in various bacterial species using flow cytometry and fluorescence microscopy.[1] The following tables summarize key findings.
Table 1: Performance of HBC Dyes in Different Bacterial Species
| Bacterial Species | Optimal HBC Dye(s) | Notes |
| Escherichia coli | HBC514, this compound | HBC514 provides a strong green signal, while this compound offers a photostable red signal.[1] |
| Bacillus subtilis | HBC530, this compound | HBC530 was selected for its lower background fluorescence.[1] |
| Salmonella Typhimurium | HBC530, this compound | Similar to B. subtilis, HBC530 showed favorable properties.[1] |
Table 2: Comparison of HBC-Pepper and DFHBI-1T-Spinach2 Systems
| Feature | HBC-Pepper System | DFHBI-1T-Spinach2 System |
| Brightness | Brighter than DFHBI-1T-Spinach2 in both Gram-positive and Gram-negative bacteria.[1] | Lower fluorescence intensity compared to HBC-Pepper.[1] |
| Dye Concentration | 200 nM | 50 µM |
| Orthogonality | Shows minimal to no crosstalk with the DFHBI-1T-Spinach2 system.[1] | Orthogonal to the HBC-Pepper system.[1] |
| Photostability | This compound exhibits higher photostability in vivo.[1] | Less photostable compared to this compound. |
Table 3: Flow Cytometry Analysis of Dual-Color Aptamer Constructs in E. coli
| Construct | Dyes | MFI (FITC - Spinach2) | MFI (TxRed - Pepper) |
| Spinach2 only | DFHBI-1T | High | Low |
| Pepper only | This compound | Low | High |
| Dual (Spinach2 & Pepper) | DFHBI-1T & this compound | High | High |
| No Aptamer | DFHBI-1T & this compound | Background | Background |
MFI: Mean Fluorescence Intensity. Data adapted from studies demonstrating the orthogonality of the two systems.[1][6]
Experimental Protocols
Protocol 1: Bacterial Transformation with Pepper Aptamer Construct
This protocol describes the transformation of E. coli with a plasmid encoding the Pepper aptamer fused to a tRNA scaffold.
Caption: Workflow for bacterial transformation with the Pepper aptamer plasmid.
Materials:
-
Chemically competent E. coli cells (e.g., DH5α or BL21)
-
Plasmid DNA encoding the tRNA-scaffolded Pepper aptamer
-
SOC medium
-
LB agar plates with appropriate antibiotic
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of the Pepper aptamer plasmid DNA to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for exactly 50 seconds.[7]
-
Immediately transfer the tube back to ice and incubate for 2 minutes.[7]
-
Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
Spread 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.[7]
-
Incubate the plate overnight at 37°C.
-
The following day, pick a single colony to inoculate a liquid culture for subsequent experiments.
Protocol 2: Live-Cell Imaging of RNA in Bacteria
This protocol outlines the steps for inducing the expression of the Pepper-tagged RNA and staining with this compound for fluorescence microscopy.
Caption: Experimental workflow for live-cell imaging of RNA in bacteria.
Materials:
-
Bacterial culture transformed with the Pepper aptamer construct
-
Inducer (e.g., IPTG for T7 expression systems)
-
This compound dye (reconstituted in DMSO to make a 1000X stock solution)[5]
-
Growth medium (e.g., LB broth)
-
Microscope slides and coverslips
-
Agarose
-
Fluorescence microscope with appropriate filter sets (for red fluorescence)
Procedure:
-
Inoculate a fresh culture of bacteria harboring the Pepper aptamer plasmid and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce the expression of the Pepper-tagged RNA by adding the appropriate inducer. For example, use 1 mM IPTG for E. coli and B. subtilis, and 2 mM for S. Typhimurium.[1]
-
Continue to incubate the culture for a period sufficient for RNA expression (e.g., 1-4 hours at 37°C).
-
Add this compound dye to the culture to a final concentration of 200 nM.[1][6]
-
Incubate the culture for 1 hour to allow for dye uptake and binding to the Pepper aptamer.[1][6]
-
Prepare a 1% agarose pad on a microscope slide.
-
Spot 1-2 µL of the bacterial culture onto the agarose pad and cover with a coverslip.
-
Image the cells using a fluorescence microscope. Use an appropriate excitation source and emission filter for red fluorescence (e.g., Excitation: ~585 nm, Emission: ~620 nm).[8] Capture both phase-contrast and fluorescence images.
Applications in Drug Development
The this compound-Pepper system offers several applications in the field of drug development:
-
High-Throughput Screening: The "light-up" nature of the system can be adapted for high-throughput screening of compounds that modulate RNA-protein interactions, riboswitch function, or other RNA-mediated processes.
-
Antimicrobial Drug Discovery: By tagging essential bacterial RNAs, the this compound-Pepper system can be used to visualize the effects of antimicrobial compounds on RNA localization, stability, and transport in real-time. This provides a powerful tool for understanding the mechanism of action of novel antibiotics.
-
Development of RNA-based Biosensors: The Pepper aptamer can be engineered into ratiometric biosensors for detecting small molecules or metabolites in bacterial cells.[9] This can be valuable for studying bacterial metabolism and identifying new drug targets. For instance, a Pepper-based sensor can be designed to fluoresce in the presence of a specific metabolite, allowing for the screening of drugs that disrupt its synthesis.
-
Toxicity and Off-Target Effect Studies: Visualizing the localization and dynamics of specific RNAs can help in assessing the potential off-target effects of drug candidates. HBC dyes, including this compound, have shown no significant toxicity in live cells at working concentrations.[10]
Conclusion
The this compound-Pepper fluorescent aptamer system is a powerful and versatile tool for visualizing RNA dynamics in a variety of bacterial species. Its high brightness, photostability, and orthogonality make it a superior choice for live-cell imaging compared to other systems. The detailed protocols and quantitative data presented in this application note provide a comprehensive guide for researchers and drug development professionals to effectively implement this technology in their studies, paving the way for new discoveries in bacterial RNA biology and antimicrobial drug development.
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fr-biotechnology.com [fr-biotechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for HBC620 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBC620 is a cell-permeable, non-fluorescent dye that upon binding to the Pepper RNA aptamer, becomes highly fluorescent. This system provides a powerful tool for real-time imaging and tracking of RNA dynamics within live cells. The high specificity and brightness of the this compound-Pepper complex make it an excellent choice for a variety of applications in molecular biology and drug discovery, including the study of RNA localization, transport, and processing.[1][2][3] This document provides a detailed guide for the use of this compound in fluorescence microscopy applications.
Quantitative Data Summary
For reproducible and quantifiable imaging experiments, a clear understanding of the fluorophore's properties is essential. The key photophysical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 365.47 g/mol | [1] |
| Molecular Formula | C19H15N3OS2 | [1] |
| Excitation Wavelength (λex) | 561 nm | [4] |
| Emission Wavelength (λem) | 620 nm | [3] |
| Solubility | Soluble in DMSO (16 mg/mL) | [1] |
| Recommended Concentration for Live Cell Imaging | 0.2 - 1.0 µM | [2][4][5] |
| Recommended Concentration for In Vitro Gel Staining | 10 µM | [4] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in live-cell imaging of RNA tagged with the Pepper aptamer.
Protocol 1: Live-Cell Imaging of Pepper-tagged RNA
This protocol is designed for imaging endogenous or expressed RNA that has been tagged with the Pepper RNA aptamer in live mammalian cells.
Materials:
-
Mammalian cells expressing the Pepper-tagged RNA of interest
-
Complete cell culture medium
-
This compound dye
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)
-
Glass-bottom dishes or chamber slides suitable for high-resolution imaging
Procedure:
-
Cell Seeding:
-
Seed the cells expressing the Pepper-tagged RNA onto glass-bottom dishes or chamber slides.
-
Culture the cells in a CO2 incubator at 37°C until they reach the desired confluency (typically 60-80%).
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, a 1 mM stock solution. Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5 µM.[4] It is recommended to prepare this solution fresh.[1]
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[5]
-
-
Washing (Optional but Recommended):
-
For applications requiring low background fluorescence, a washing step can be included.
-
Gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or complete culture medium.
-
-
Imaging:
-
Mount the dish or slide on the fluorescence microscope.
-
Use a laser line appropriate for excitation of this compound (e.g., 561 nm).[4]
-
Capture fluorescence emission using a filter centered around 620 nm.[3]
-
Acquire images using appropriate settings for exposure time and laser power to minimize phototoxicity and photobleaching.
-
Protocol 2: Fixed-Cell Imaging of Pepper-tagged RNA
For certain applications, such as co-localization studies with immunofluorescence, fixed-cell imaging may be necessary.
Materials:
-
Cells expressing the Pepper-tagged RNA on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound staining solution (0.5 µM in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies against intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
This compound Staining:
-
Incubate the fixed (and permeabilized) cells with 0.5 µM this compound in PBS for 30 minutes at room temperature, protected from light.[4]
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using the same microscope settings as for live-cell imaging.
-
Diagrams
Experimental Workflow for Live-Cell RNA Imaging with this compound
Caption: Workflow for live-cell imaging of RNA using this compound and the Pepper aptamer.
Mechanism of this compound Fluorescence Activation
Caption: this compound becomes fluorescent upon binding to the Pepper RNA aptamer.
References
Application Notes and Protocols for Labeling Specific RNA Molecules with HBC620-Pepper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pepper RNA-fluorophore system is a powerful tool for visualizing RNA dynamics in living cells. This technology utilizes a small, 43-nucleotide RNA aptamer, termed Pepper, that specifically binds and activates the fluorescence of a series of otherwise non-fluorescent dyes called HBC (hydroxybenzylidene-cyanophenyl-acetonitrile) analogs.[1] The HBC620-Pepper complex, which emits red fluorescence, is particularly valuable for its photostability and utility in multicolor imaging applications, including dual-color imaging alongside green-fluorescent aptamers like Squash-DFHBI-1T.[2][3][4] This system offers a significant advantage over traditional RNA imaging techniques by enabling the tracking of diverse RNA species with minimal perturbation to their natural transcription, localization, and translation processes.[5] The monomeric nature of the Pepper aptamer and its high affinity for HBC dyes contribute to a high signal-to-noise ratio and robust performance in various cellular environments, including mammalian and bacterial cells.[1][2]
These application notes provide a comprehensive guide to utilizing the this compound-Pepper system for labeling and visualizing specific RNA molecules. Included are detailed protocols for both in vitro and live-cell applications, alongside quantitative data to inform experimental design and data interpretation.
Quantitative Data
The following table summarizes key quantitative parameters of the this compound-Pepper system to facilitate experimental planning and comparison with other RNA imaging technologies.
| Parameter | Value | Species/System | Reference |
| This compound Concentration for Live-Cell Imaging | 0.5 µM - 1 µM | Mammalian Cells (HEK293T) | [5][6] |
| This compound Concentration for Bacterial Imaging | 200 nM | E. coli | [2][7] |
| This compound Background Fluorescence Fold Change (vs. no dye) | 1.3-fold | E. coli | [2][7] |
| Orthogonal System Crosstalk (Pepper-HBC620 vs. Spinach2-DFHBI-1T) | Minimal | E. coli | [2][7] |
Experimental Protocols
In Vitro Transcription of Pepper-tagged RNA
This protocol describes the generation of RNA molecules fused to the Pepper aptamer sequence using in vitro transcription.
Materials:
-
Linearized plasmid DNA or PCR product containing the target RNA sequence fused to the Pepper aptamer sequence under the control of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase-free DNase I
-
RNase-free water
-
RNA purification kit or phenol-chloroform extraction reagents
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
RNase-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
rNTP mix (10 mM each) - 2 µL
-
Linearized DNA template (0.5-1.0 µg) - X µL
-
T7 RNA Polymerase - 1 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or via phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified RNA in RNase-free water and determine the concentration and purity using a spectrophotometer.
-
Store the purified Pepper-tagged RNA at -80°C.
In Vitro Fluorescence Measurement of this compound-Pepper Complex
This protocol details the procedure for measuring the fluorescence of the this compound-Pepper complex in vitro.
Materials:
-
Purified Pepper-tagged RNA
-
This compound dye (reconstituted in DMSO to a stock concentration of 1-10 mM)
-
Fluorescence Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)[5]
-
Fluorometer
Procedure:
-
Dilute the purified Pepper-tagged RNA to the desired concentration (e.g., 1 µM) in Fluorescence Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in Fluorescence Buffer to the desired final concentration (e.g., 5 µM).
-
In a microplate or cuvette, mix the diluted Pepper-tagged RNA with the this compound working solution.
-
Incubate the mixture at room temperature for 5-10 minutes to allow for binding.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for this compound (refer to the manufacturer's specifications, typically in the red spectrum). As a reference, other HBC analogs are excited around 485-561 nm with emission from 500-620 nm.[6][8][9]
Live-Cell Imaging of a Specific RNA using this compound-Pepper
This protocol outlines the steps for expressing a Pepper-tagged RNA in mammalian cells and visualizing it with this compound.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Expression plasmid encoding the target RNA fused to the Pepper aptamer.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound dye
-
Hoechst 33342 (for nuclear staining, optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a glass-bottom dish suitable for microscopy at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the Pepper-tagged RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the RNA for 24-48 hours post-transfection.
-
Labeling:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration of 0.5-1 µM.[6]
-
If desired, add Hoechst 33342 for nuclear counterstaining.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Imaging:
-
Image the cells using a confocal microscope equipped with appropriate laser lines and filters for this compound (red fluorescence) and any other fluorescent markers (e.g., Hoechst 33342 - blue, GFP - green).[6]
-
Acquire images, ensuring to include negative controls (e.g., untransfected cells, cells expressing an untagged RNA) to assess background fluorescence.
-
Visualizations
Caption: Mechanism of this compound-Pepper fluorescence activation.
Caption: Workflow for live-cell RNA imaging with this compound-Pepper.
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepper aptamer [aptamer.ribocentre.org]
- 4. A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04957D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Illuminating the Transcriptome: HBC620 for Real-Time RNA Tracking in Living Cells
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding the intricate choreography of gene expression and its dysregulation in disease. The HBC620-Pepper system offers a robust and versatile platform for live-cell RNA imaging. This compound is a cell-permeable, fluorogenic dye that exhibits minimal fluorescence in its unbound state. Upon binding to its cognate RNA aptamer, Pepper, its fluorescence is dramatically enhanced, allowing for the specific and sensitive detection of tagged RNA molecules. This system provides a powerful tool for studying RNA localization, transport, and dynamics with high spatial and temporal resolution. Furthermore, the development of Sequence-activated Fluorescent RNA (SaFR) probes, which utilize the Pepper aptamer, enables the detection of endogenous RNA without the need for genetic tagging, expanding the repertoire of applications for this technology.
Principle of the this compound-Pepper System
The this compound-Pepper system is based on the specific interaction between the this compound fluorophore and the Pepper RNA aptamer. The Pepper aptamer is a short, genetically encodable RNA sequence that can be fused to a target RNA of interest. In the absence of the Pepper aptamer, the this compound dye is in a quenched state and exhibits low fluorescence. When the Pepper aptamer is present and correctly folded, it creates a specific binding pocket for this compound. This binding event restricts the rotational freedom of the fluorophore, leading to a significant increase in its quantum yield and a bright fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for live-cell imaging.
Figure 1. Principle of the this compound-Pepper System.
Quantitative Data
The performance of the this compound-Pepper system has been characterized by several key quantitative parameters, making it a reliable tool for quantitative biology.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~6.1 nM | [1] |
| Excitation Maximum | 585 nm | [1] |
| Emission Maximum | 620 nm | [1] |
| Photostability | High, with only a 25% signal decrease after 240 minutes of continuous imaging under specific conditions. | [2] |
| Signal-to-Noise Ratio | Significantly improved brightness compared to earlier generation fluorescent RNA systems. | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Genetically Tagged RNA with this compound-Pepper
This protocol describes the steps for expressing an RNA of interest tagged with the Pepper aptamer in mammalian cells and subsequently imaging it using this compound.
4.1.1. Plasmid Construction
-
Design a DNA construct encoding your RNA of interest fused to the Pepper aptamer sequence. The Pepper aptamer can be placed at the 5' or 3' end of the RNA, or within an internal loop, depending on the experimental requirements.
-
Incorporate appropriate flanking sequences to ensure proper folding and function of the Pepper aptamer. The F30 scaffold is a commonly used sequence that promotes proper folding.[4]
-
Clone the entire construct (RNA of interest + Pepper aptamer) into a suitable mammalian expression vector under the control of a strong promoter (e.g., CMV).
4.1.2. Cell Culture and Transfection
-
Culture mammalian cells (e.g., HEK293T, HeLa) in a suitable medium (e.g., DMEM supplemented with 10% FBS) in a 35 mm glass-bottom dish.
-
When cells reach 70-80% confluency, transfect them with the Pepper-tagged RNA expression plasmid using a standard transfection reagent according to the manufacturer's instructions.
4.1.3. Live-Cell Imaging
-
24-48 hours post-transfection, replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).
-
Add this compound to the imaging medium to a final concentration of 0.5 - 5 µM. Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.
-
Image the cells using a confocal or spinning-disk microscope equipped with appropriate laser lines and emission filters for this compound (Excitation: ~585 nm, Emission: ~620 nm).
-
Acquire time-lapse images to track the dynamics of the tagged RNA.
References
- 1. Quantitative Image Analysis of Single-Molecule mRNA Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging of DNA and RNA in living eukaryotic cells to reveal spatio-temporal dynamics of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fr-biotechnology.com [fr-biotechnology.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Cytometry Analysis with the HBC620-Pepper System
For Researchers, Scientists, and Drug Development Professionals
The HBC620-Pepper system is a powerful tool for real-time tracking of RNA in living cells. This system comprises the Pepper RNA aptamer, a short, genetically encodable sequence, and the this compound fluorophore, a small molecule that exhibits robust red fluorescence only when bound to the Pepper aptamer. This interaction provides a high signal-to-noise ratio, making it an excellent candidate for various applications, including flow cytometry. These notes provide detailed protocols and data for the application of the this compound-Pepper system in flow cytometry analysis.
Principle of the this compound-Pepper System
The Pepper RNA aptamer is a specific RNA sequence that folds into a unique three-dimensional structure.[1][2][3] This structure contains a binding pocket that specifically recognizes and binds to the HBC series of fluorophores, including this compound.[1][3] Upon binding, the fluorophore's rotation is restricted, leading to a significant increase in its fluorescence quantum yield.[3] This "light-up" mechanism ensures that fluorescence is primarily detected from cells expressing the Pepper-tagged RNA, minimizing background from unbound fluorophore. The red fluorescence of the this compound-Pepper complex can be readily detected by standard flow cytometry equipment.[4]
Key Advantages of the this compound-Pepper System
-
Genetic Encoding: The Pepper aptamer can be genetically fused to any RNA of interest, allowing for specific labeling and tracking.
-
High Signal-to-Noise Ratio: The fluorogenic nature of the HBC dyes results in low background fluorescence.[1]
-
Photostability: The this compound dye has been reported to have higher photostability in vivo compared to some other HBC analogs.[5]
-
Multicolor Imaging Potential: The Pepper system is compatible with other fluorescent reporters, enabling multicolor analysis.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the this compound-Pepper system in flow cytometry.
Table 1: Mean Fluorescence Intensity (MFI) in Bacterial Cells
| Bacterial Species | Construct | Dye (Concentration) | Mean Fluorescence Intensity (MFI) | Fold Change over No Dye Control |
| E. coli | tRNA-Pepper | This compound (200 nM) | ~1.3 x 10^4 | ~1.3 |
| B. subtilis | tRNA-Pepper | This compound (200 nM) | ~1.5 x 10^4 | Not specified |
| S. Typhimurium | tRNA-Pepper | This compound (200 nM) | ~1.0 x 10^4 | Not specified |
Data adapted from a study investigating RNA scaffolds on the Pepper aptamer in different bacterial species.[5]
Table 2: Dual Color Flow Cytometry Analysis in E. coli
| Construct | Dyes (Concentration) | MFI (FITC Channel - Spinach2) | MFI (TxRed Channel - Pepper) |
| Dual Aptamer (Spinach2 & Pepper) | DFHBI-1T (50 µM) & this compound (200 nM) | ~3.0 x 10^4 | ~1.5 x 10^4 |
| Spinach2 only | DFHBI-1T (50 µM) & this compound (200 nM) | ~4.0 x 10^4 | ~0.2 x 10^4 |
| Pepper only | DFHBI-1T (50 µM) & this compound (200 nM) | ~0.3 x 10^4 | ~2.0 x 10^4 |
This table demonstrates the orthogonality of the this compound-Pepper system with the DFHBI-1T-Spinach2 system.[5]
Experimental Protocols
Protocol 1: General Flow Cytometry Analysis of Mammalian Cells Expressing Pepper-tagged RNA
This protocol is a general guideline for analyzing mammalian cells expressing a Pepper-tagged RNA of interest using the this compound dye.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Plasmid encoding the Pepper-tagged RNA of interest
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound dye
-
Flow cytometry buffer (e.g., PBS with 4% FBS)
-
Flow cytometer with appropriate laser and filter sets for red fluorescence (e.g., excitation ~590-600 nm, emission ~620-650 nm)
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a suitable culture plate to be 70-90% confluent at the time of transfection.
-
Transfect the cells with the plasmid encoding the Pepper-tagged RNA using a standard transfection protocol. Include a negative control of untransfected cells and a positive control if available.
-
Incubate the cells for 24-48 hours post-transfection to allow for gene expression.
-
-
Cell Harvesting and Staining:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Detach the cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in flow cytometry buffer containing the desired concentration of this compound (e.g., 1-10 µM).[4] A titration experiment is recommended to determine the optimal concentration.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use the untransfected cell sample to set the negative gates for red fluorescence.
-
Acquire data for at least 10,000-30,000 events per sample.[5]
-
Analyze the data using appropriate flow cytometry software to determine the percentage of fluorescent cells and the mean fluorescence intensity.
-
Protocol 2: Flow Cytometry of Bacterial Cells Expressing Pepper-tagged RNA
This protocol is adapted for the analysis of bacterial cells.
Materials:
-
Bacterial strain (e.g., E. coli) transformed with a plasmid expressing the Pepper-tagged RNA.
-
Bacterial growth medium (e.g., LB broth) with appropriate antibiotics.
-
Inducer (if using an inducible promoter).
-
PBS or other suitable buffer.
-
This compound dye.
-
Flow cytometer.
Procedure:
-
Bacterial Culture and Induction:
-
Inoculate a single colony of the transformed bacteria into growth medium and grow overnight.
-
Subculture the overnight culture into fresh medium and grow to the desired optical density (e.g., OD600 of 0.4-0.6).
-
If applicable, induce the expression of the Pepper-tagged RNA and incubate for the required time.
-
-
Cell Harvesting and Staining:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PBS containing this compound (e.g., 200 nM).[5] The optimal concentration may vary between bacterial species.
-
Incubate for 1 hour at room temperature, protected from light.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained bacterial cells on a flow cytometer.
-
Use non-transformed or uninduced bacteria as a negative control to set the fluorescence gates.
-
Acquire a sufficient number of events for statistical analysis.
-
Visualizations
Caption: Activation pathway of the this compound-Pepper system.
Caption: General experimental workflow for flow cytometry.
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Transcription of Pepper Aptamer for HBC620 Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pepper aptamer is a short RNA molecule (43 nt) that exhibits remarkable fluorescence enhancement upon binding to a series of cell-permeable, non-fluorescent dyes of the HBC (hydroxybenzylidene-cyanophenyl) family.[1][2] This system offers a versatile platform for RNA imaging in living cells, with applications spanning from gene expression analysis to the development of RNA-based biosensors.[3][4][5] A key feature of the Pepper aptamer is its ability to bind to various HBC analogs, resulting in fluorescence emission across the visible spectrum.[1][2] This application note focuses on the in vitro transcription of the Pepper aptamer and its subsequent binding to the red-emitting fluorophore, HBC620. The Pepper-HBC620 complex has demonstrated excellent fluorescent properties, making it a valuable tool for various research applications, including super-resolution microscopy.[2][6]
These protocols provide a detailed methodology for the robust in vitro production of the Pepper aptamer and the characterization of its binding to this compound, enabling researchers to harness the power of this fluorogenic RNA aptamer system in their work.
Quantitative Data Summary
The binding affinity of the Pepper aptamer to various HBC fluorophores is a critical parameter for its application. The following table summarizes the key quantitative data for the Pepper-HBC620 interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | Low nanomolar range | [1][2] |
| Excitation Wavelength (λex) | 585 nm | [6] |
| Emission Wavelength (λem) | 620 nm | [3][4][6] |
| Pepper Aptamer Size | 43 nucleotides | [1][7] |
Experimental Protocols
In Vitro Transcription of Pepper Aptamer
This protocol describes the synthesis of the Pepper aptamer RNA from a DNA template using T7 RNA polymerase.
Materials:
-
DNA template containing the T7 promoter followed by the Pepper aptamer sequence.
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA (e.g., RNA Clean & Concentrator™ kits)[8]
DNA Template Design:
A double-stranded DNA (dsDNA) template is required for in vitro transcription. This can be prepared by PCR amplification or by annealing two complementary single-stranded DNA oligonucleotides.[3][8] The template should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of the Pepper aptamer sequence.
Pepper Aptamer Sequence (43 nt):
A commonly used sequence for the Pepper aptamer is based on the original selection.[7] The precise sequence should be confirmed from the relevant literature for the specific application.
Protocol:
-
Template Preparation: Prepare the dsDNA template at a final concentration of 1 µM. If using PCR, purify the product before use.[1][3]
-
Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature:
-
Transcription Buffer (10X): 2 µL
-
NTP mix (10 mM each): 2 µL
-
DNA Template (1 µM): 1 µL
-
RNase Inhibitor: 0.5 µL
-
T7 RNA Polymerase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours, or overnight for higher yield.[8]
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.[1]
-
RNA Purification: Purify the transcribed Pepper aptamer RNA using an appropriate RNA purification kit according to the manufacturer's instructions.[8] Elute the RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcribed RNA can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).[8]
Pepper Aptamer - this compound Binding Assay (Fluorescence Measurement)
This protocol outlines the procedure to measure the fluorescence enhancement of this compound upon binding to the in vitro transcribed Pepper aptamer.
Materials:
-
Purified Pepper aptamer RNA
-
This compound dye (stock solution in DMSO)[9]
-
Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)[6][8]
-
Nuclease-free water
-
Black, clear-bottom 96-well plate (for fluorescence measurements)
-
Fluorometer or plate reader with appropriate excitation and emission filters for this compound (Excitation: ~585 nm, Emission: ~620 nm)
Protocol:
-
RNA Refolding: Before the binding assay, it is crucial to properly fold the Pepper aptamer RNA. Dilute the purified RNA to the desired concentration in the binding buffer. Heat the solution to 65-95°C for 3-5 minutes, followed by slow cooling to room temperature (or snap cooling on ice) to promote correct folding.[10]
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures:
-
Test Sample: Refolded Pepper aptamer RNA in binding buffer + this compound.
-
Negative Control 1 (No RNA): Binding buffer + this compound. This control measures the background fluorescence of the dye alone.
-
Negative Control 2 (No Dye): Refolded Pepper aptamer RNA in binding buffer. This control measures any intrinsic fluorescence of the RNA.
-
-
Concentrations: The final concentrations of the Pepper aptamer and this compound should be optimized for the specific application. A starting point could be 1 µM Pepper aptamer and 1-10 µM this compound.[3][8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for binding to reach equilibrium.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 585 nm, Em: 620 nm).[6]
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control 1) from the fluorescence of the test sample.
-
The fluorescence enhancement can be calculated as the ratio of the fluorescence of the Pepper-HBC620 complex to the fluorescence of this compound alone.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro transcription of Pepper aptamer and this compound binding assay.
Pepper Aptamer-HBC620 Signaling Pathway
Caption: Conformational change and fluorescence activation of Pepper aptamer upon this compound binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pepper aptamer [aptamer.ribocentre.org]
- 8. academic.oup.com [academic.oup.com]
- 9. fr-biotechnology.com [fr-biotechnology.com]
- 10. lsi.zju.edu.cn [lsi.zju.edu.cn]
Troubleshooting & Optimization
Optimizing HBC620 fluorescence signal in live cells
Welcome to the technical support center for the HBC620 fluorescent probe. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your live-cell imaging experiments and achieve a robust fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, red-emitting fluorophore. On its own, it is non-fluorescent. However, upon binding to its specific RNA aptamer, called Pepper, it undergoes a conformational change that activates its fluorescence thousands of times, enabling high-contrast visualization of tagged RNA molecules in live and fixed cells.[1][2][3] This system allows for the specific labeling and tracking of RNAs of interest.
Q2: What are the primary advantages of the this compound-Pepper system?
A2: The this compound-Pepper system offers several key advantages for RNA imaging:
-
High Signal-to-Background Ratio: Because this compound is only fluorescent when bound to the Pepper aptamer, there is minimal background noise from unbound dye.[1]
-
Photostability: The this compound-Pepper complex exhibits remarkable photostability, allowing for long-term imaging with minimal signal loss.[4][5]
-
Low Cytotoxicity: this compound has been shown to have no significant toxicity in live cells, even during extended imaging periods.[6][7]
-
Genetic Tagging: The small Pepper aptamer can be genetically fused to any RNA of interest, enabling specific labeling.
-
Multicolor Capability: this compound is part of a larger palette of HBC dyes that bind the Pepper aptamer and fluoresce at different wavelengths, allowing for multicolor experiments.[1][4]
Q3: Is the this compound-Pepper system suitable for super-resolution microscopy?
A3: Yes, the high photostability and brightness of the this compound-Pepper complex make it suitable for super-resolution imaging applications in mammalian cells.[5]
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a solid. It should be reconstituted in anhydrous DMSO to create a concentrated stock solution (e.g., 1000x).[1] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.
Quantitative Data Summary
For optimal experimental design, refer to the tables below for key quantitative data on this compound.
Table 1: Spectral and Physical Properties of this compound-Pepper Complex
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~561 nm | [8][9] |
| Emission Wavelength (λem) | ~620 nm | [10][11] |
| Recommended Solvent | DMSO | [1] |
| Cellular Permeability | Yes | [6] |
| Cytotoxicity | Low | [7] |
Table 2: Recommended Experimental Parameters for Live-Cell Imaging
| Parameter | Recommended Range | Reference(s) |
| Final this compound Concentration | 0.1 µM - 0.5 µM | [6][8][9] |
| Incubation Time | 30 - 60 minutes | [6][11] |
| Incubation Temperature | 37°C | [11] |
| Required Co-factor | 5 mM MgCl₂ in buffer | [8] |
Visual Diagrams and Workflows
Mechanism of Fluorescence Activation
Caption: this compound binds to the Pepper RNA aptamer, activating its bright red fluorescence.
General Experimental Workflow
Caption: A typical workflow for labeling and imaging RNA in live cells using this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Problem: I am seeing no or very weak fluorescence signal.
This is a common issue that can stem from problems with the dye, the aptamer expression, or the imaging setup.
Q: Could the this compound dye be the problem? A: Yes. First, ensure your this compound stock solution was prepared correctly in anhydrous DMSO and stored properly (protected from light at -20°C).[1] Then, verify the final concentration used for staining. A concentration that is too low will result in a weak signal. Start with a concentration of 0.5 µM and optimize if necessary.[8][9][12]
Q: How can I check if my Pepper-tagged RNA is expressing correctly? A: Inefficient expression or improper folding of the Pepper aptamer is a frequent cause of low signal.
-
Transfection Efficiency: Co-transfect a fluorescent protein (like GFP) to visually confirm that your cells have been successfully transfected.[8]
-
RNA Stability: Your RNA of interest fused to the Pepper tag may be unstable. Consider using RNA scaffolds, such as a tRNA scaffold, which have been shown to enhance the fluorescence of the Pepper aptamer in cells.[5]
-
Positive Control: Use a plasmid that expresses only the Pepper aptamer or a tandem array of Pepper aptamers as a positive control to validate the staining and imaging procedure.[1]
Q: Are my microscope settings correct for this compound? A: Incorrect imaging settings will prevent signal detection.
-
Filter Sets: Use appropriate filters for red fluorescence. A 561 nm laser is ideal for excitation, and the emission filter should be centered around 620 nm (e.g., 600-640 nm).[8][9]
-
Detector Sensitivity: Ensure the gain or sensitivity of your detector (e.g., PMT voltage) is high enough. A signal-to-noise ratio of at least 3 is generally considered the lower limit for accurate detection.[13]
-
Photobleaching: While this compound is highly photostable, excessive laser power or prolonged exposure can still lead to signal loss. Minimize light exposure by starting with low laser power and short exposure times.[4][5]
Troubleshooting Flowchart: No or Weak Signal
References
- 1. fr-biotechnology.com [fr-biotechnology.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
Reducing background fluorescence with HBC620 staining
Welcome to the technical support center for HBC620 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve optimal results in your RNA imaging experiments using the this compound-Pepper system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, fluorogenic dye that exhibits red fluorescence upon binding to the Pepper RNA aptamer.[1][2] The Pepper aptamer is a short RNA sequence that can be genetically fused to an RNA of interest. When the Pepper aptamer folds into its specific three-dimensional structure, it creates a binding pocket for this compound. This binding event restricts the dye's rotational freedom, causing it to become highly fluorescent.[3] This system allows for the visualization of RNA dynamics in living cells.[4][5]
Q2: What are the main causes of high background fluorescence with this compound staining?
High background fluorescence in this compound staining experiments can stem from several sources:
-
Excess unbound this compound dye: Too high a concentration of the dye can lead to non-specific binding to cellular components or residual fluorescence in the imaging medium.[6]
-
Cellular autofluorescence: Some cell types naturally contain endogenous molecules that fluoresce in the red spectrum, which can interfere with the this compound signal.[7]
-
Non-specific binding of this compound: The chemical properties of the dye, such as hydrophobicity, might cause it to associate non-specifically with cellular structures.[8]
-
Leaky expression of the Pepper aptamer: If the expression of the Pepper-tagged RNA is not tightly controlled, a low level of aptamer expression can lead to diffuse background fluorescence throughout the cell.[1]
Q3: Is this compound toxic to cells?
Studies have shown that this compound, along with other HBC analogues, does not exhibit significant toxicity in live cells at typical working concentrations.[9]
Troubleshooting Guide: Reducing Background Fluorescence
This guide addresses common issues related to high background fluorescence during this compound staining.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire image | 1. This compound concentration is too high. | - Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 200 nM) and gradually increase if the signal is too weak.[1][10] - Refer to the table below for recommended concentration ranges from various studies. |
| 2. Insufficient washing. | - Increase the number and duration of wash steps after this compound incubation to remove unbound dye.[11] - Use a dye-free imaging medium for the final wash and during imaging. | |
| 3. Cellular autofluorescence. | - Image an unstained control sample (cells expressing the Pepper aptamer but without this compound) to assess the level of natural autofluorescence in the red channel. - If autofluorescence is high, consider using a different cell line with lower intrinsic fluorescence. - While less common for live-cell imaging, for fixed samples, autofluorescence quenching reagents could be tested, ensuring they do not interfere with the this compound-Pepper interaction. | |
| Punctate or localized non-specific staining | 1. Non-specific binding of this compound dye. | - Optimize the this compound concentration as described above. - Ensure proper and sufficient washing steps. - The hydrophobicity of a dye can influence its propensity for non-specific binding.[8] While difficult to alter, being aware of this can guide optimization. |
| Weak specific signal with high background | 1. Suboptimal this compound concentration. | - Perform a titration to find the optimal concentration. A concentration that is too low will result in a weak signal, while one that is too high can increase background.[12][13] |
| 2. Low expression of Pepper-tagged RNA. | - Verify the expression of your Pepper-tagged RNA construct using an independent method (e.g., RT-qPCR). - Optimize the transfection or induction conditions to increase the expression level of the target RNA. | |
| 3. Improper folding of the Pepper aptamer. | - Ensure that the fusion of the Pepper aptamer to your RNA of interest does not disrupt its folding. The use of RNA scaffolds, such as a tRNA scaffold, has been shown to enhance the cellular fluorescence of the Pepper aptamer by promoting better folding and stability.[1][14] |
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type, expression level of the Pepper-tagged RNA, and the specific experimental setup. The following table summarizes the concentrations used in various published studies.
| This compound Concentration | Cell Type/System | Incubation Time | Reference |
| 200 nM | E. coli | 1 hour | [1][10] |
| 0.5 µM | HEK293T, Hela, COS-7 cells | Not specified | [15] |
| 1.0 µM | HeLa cells | Not specified | [4] |
| 1.0 µM | HEK293T cells | Not specified | [16] |
| 5 µM | HEK293T and SKBR3 cells | 30 minutes | [11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Pepper-Tagged RNA with this compound
This protocol provides a general workflow for staining live cells expressing a Pepper-tagged RNA with this compound.
Materials:
-
Cells expressing the Pepper-tagged RNA of interest
-
This compound dye
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells expressing the Pepper-tagged RNA on a suitable imaging dish (e.g., glass-bottom dish).
-
This compound Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The final concentration should be optimized, but a starting point of 200-500 nM is recommended.[1][10][15]
-
Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound staining solution to the cells. d. Incubate for 30-60 minutes at 37°C in a cell culture incubator.[1][10]
-
Washing: a. Remove the staining solution. b. Wash the cells 2-3 times with pre-warmed, dye-free live-cell imaging medium. A 1-2 minute wash can be effective at removing background.[11]
-
Imaging: a. Add fresh, pre-warmed, dye-free live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 561 nm).[11][15]
Visualizations
Caption: A simplified workflow for live-cell RNA imaging using this compound staining.
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol optimization improves the performance of multiplexed RNA imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting Low Signal with HBC620-Pepper Imaging: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with HBC620-Pepper imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial checks I should perform if I am observing a weak or no this compound-Pepper signal?
A1: When troubleshooting low signal, it is crucial to systematically verify each component of your experimental setup. Start with the most straightforward potential issues:
-
Confirm Reagent Integrity: Ensure that the this compound dye has been stored correctly, protected from light, and has not expired. Prepare fresh dilutions for each experiment.
-
Verify Filter Sets and Imaging Settings: Double-check that you are using the appropriate excitation and emission filters for this compound, which produces a red fluorescent signal.[1] Ensure the exposure time and laser power (if applicable) are optimized for signal detection without causing significant photobleaching.
-
Check Cell Health and Transfection Efficiency: Visually inspect your cells for any signs of stress or death. Confirm successful transfection and expression of the Pepper aptamer construct. A low transfection efficiency will naturally result in a weak overall signal.
Q2: My controls are working, but my experimental sample shows a low signal. What molecular and cellular factors could be at play?
A2: If your basic setup seems correct, consider the following biological factors that can influence the this compound-Pepper signal:
-
Pepper Aptamer Expression Levels: The signal intensity is directly proportional to the amount of Pepper aptamer expressed. If you are using a weak or inappropriate promoter for your cell type, the aptamer levels may be insufficient. Consider using a stronger promoter or optimizing your induction conditions (e.g., IPTG concentration for bacterial expression).[2]
-
RNA Scaffolding: The structure surrounding the Pepper aptamer can significantly impact its folding and ability to bind this compound.[3] Different RNA scaffolds can drastically affect in vivo fluorescence.[3] If you have designed a custom construct, the scaffold might be suboptimal. It has been shown that a tRNA-DF30 scaffold can significantly enhance fluorescence compared to the Pepper aptamer alone.[3]
-
Incorrect Localization of the Fusion Construct: If the Pepper aptamer is fused to a protein of interest, the fusion itself might cause mislocalization, aggregation, or degradation of the target protein, leading to a diminished signal.[4][5] It is advisable to test the expression of the Pepper aptamer alone as a positive control.
-
Cellular Environment (pH): While the Pepper system has an expanded pH tolerance compared to some other fluorescent reporters, extreme pH changes in specific cellular compartments could potentially affect the signal.[6]
Q3: How can I optimize my imaging acquisition parameters to improve the signal-to-noise ratio (SNR)?
A3: Optimizing your microscopy settings is critical for detecting low signals and improving image quality.[7][8]
-
Increase Exposure Time: A longer exposure will capture more photons, increasing the signal. However, this also increases the risk of phototoxicity and photobleaching.
-
Adjust Laser Power/Illumination Intensity: Increasing the excitation light intensity can boost the signal, but excessively high power can rapidly bleach the fluorophore and damage the cells.[9]
-
Binning: If your camera supports it, pixel binning can increase the signal-to-noise ratio at the expense of some spatial resolution.
-
Use a High Numerical Aperture (NA) Objective: Objectives with a higher NA collect more light and will significantly improve signal detection.[10]
-
Reduce Background Noise: Ensure the imaging medium does not contain fluorescent components. Adding secondary emission and excitation filters can help reduce excess background noise.[7][8]
Quantitative Data Summary
For optimal performance of the this compound-Pepper system, refer to the following experimental parameters gathered from various studies. Note that these are starting points and may require further optimization for your specific experimental conditions.
| Parameter | Recommended Value/Range | Source |
| This compound Dye Concentration | 200 nM | [2][3][11] |
| Incubation Time with this compound | 1 hour | [3][11] |
| DFHBI-1T Concentration (for dual color with Spinach2) | 50 µM | [3][11] |
| IPTG Concentration (for induction in E. coli) | 1 mM | |
| IPTG Concentration (for induction in S. Typhimurium) | 2 mM | [2] |
Experimental Protocols
Standard Protocol for this compound-Pepper Imaging in Bacteria:
-
Bacterial Culture and Induction:
-
Grow bacterial cells expressing the Pepper aptamer construct to the desired optical density.
-
Induce the expression of the Pepper aptamer using the appropriate concentration of inducer (e.g., 1-2 mM IPTG).[2]
-
Continue to incubate the cells for the required time to allow for aptamer expression.
-
-
This compound Staining:
-
Imaging:
-
Mount the stained cells on a microscope slide.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescence.
-
Optimize acquisition settings (exposure time, laser power) to maximize the signal-to-noise ratio.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound-Pepper signaling pathway.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal.
Logical Relationships in Signal Optimization
Caption: Factors influencing signal intensity.
References
- 1. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ZEISS Microscopy Online Campus | Practical Consideration in Using Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 7. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ionoptix.com [ionoptix.com]
- 10. Fluorescence Microscopy Errors [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
How to prevent HBC620 photobleaching during long-term imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the HBC620 fluorophore during long-term imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term imaging with this compound.
Issue 1: Rapid Loss of this compound Signal During Initial Imaging
If you observe a significant decrease in fluorescence intensity shortly after starting your imaging session, it is likely due to photobleaching.
Possible Causes and Solutions:
-
High Excitation Light Intensity: The most common cause of photobleaching is excessive laser power.
-
Troubleshooting Steps:
-
Reduce the laser power to the lowest level that still provides a detectable signal.
-
Use a neutral density (ND) filter to incrementally decrease the excitation intensity.
-
If your microscope allows, use a lower laser power setting (e.g., below 2%).
-
-
-
Long Exposure Times: Prolonged exposure of the sample to the excitation light will accelerate photobleaching.
-
Troubleshooting Steps:
-
Decrease the camera exposure time to the shortest duration that provides a clear image.
-
Increase the camera gain to compensate for shorter exposure times, but be mindful of increased noise.
-
Find an optimal balance between exposure time and laser power; sometimes a longer exposure with lower laser power can reduce photobleaching.
-
-
-
Suboptimal Imaging Buffer: The chemical environment of the fluorophore can significantly impact its photostability.
-
Troubleshooting Steps:
-
Ensure your imaging buffer is freshly prepared.
-
Consider adding a commercial or homemade antifade reagent to your imaging buffer (see Protocol 1).
-
-
Logical Workflow for Troubleshooting Rapid Signal Loss
Caption: Troubleshooting workflow for rapid this compound photobleaching.
Issue 2: Gradual Signal Loss During Long-Term Time-Lapse Imaging
Even with optimized initial settings, you may experience a gradual decline in this compound fluorescence over the course of a multi-hour or multi-day experiment.
Possible Causes and Solutions:
-
Cumulative Phototoxicity and Photobleaching: Repeated exposure to excitation light, even at low levels, will eventually lead to photobleaching and can cause cellular stress.
-
Troubleshooting Steps:
-
Reduce Imaging Frequency: Increase the time interval between image acquisitions to the longest duration that still captures the biological process of interest.
-
Limit Z-stack Acquisition: If acquiring 3D images, reduce the number of z-slices to the minimum necessary.
-
Use an Environmental Chamber: Maintain optimal cell culture conditions (37°C, 5% CO2, and humidity) to ensure cell health, as stressed cells can be more susceptible to phototoxicity.
-
-
-
Ineffective or Depleted Antifade Reagent: The effectiveness of antifade reagents can diminish over time.
-
Troubleshooting Steps:
-
Use a Commercial Live-Cell Antifade Reagent: Products like ProLong™ Live Antifade Reagent are specifically designed for long-term imaging and can offer prolonged protection.[1]
-
Consider Different Antifade Agents: The efficacy of antifade reagents can be fluorophore-dependent. If one is not providing sufficient protection, another might perform better.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for long-term imaging?
A1: this compound is a red-emitting synthetic fluorophore that becomes fluorescent upon binding to the Pepper RNA aptamer.[2][3] The this compound-Pepper complex is known for its remarkable photostability, showing minimal loss of fluorescence even after 15 minutes of continuous irradiation, making it well-suited for long-term live-cell imaging applications.[3]
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound is typically excited using a 561 nm laser, and its emission maximum is around 620 nm.[3]
Q3: What concentration of this compound should I use for live-cell imaging?
A3: A common starting concentration for this compound in live-cell imaging is 0.5 µM.[3] However, the optimal concentration may vary depending on the cell type and expression level of the Pepper aptamer, so titration is recommended.
Q4: How do antifade reagents work to prevent photobleaching?
A4: Antifade reagents are typically antioxidants that protect fluorophores from photochemical destruction. They work by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are generated during fluorescence excitation and can damage the fluorophore.
Signaling Pathway of Photobleaching and Antifade Action
Caption: Mechanism of photobleaching and the role of antifade reagents.
Q5: Can I use antifade reagents designed for fixed cells in my live-cell experiments?
A5: No, it is crucial to use antifade reagents specifically formulated for live-cell imaging. Reagents for fixed samples often contain components like glycerol (B35011) or hardening agents that are toxic to living cells.
Quantitative Data
Due to the limited availability of direct quantitative photostability data for this compound, the following tables provide a comparison with other common red fluorescent dyes and the general efficacy of antifade reagents. This information can be used as a guideline for experimental design.
Table 1: Comparative Photostability of Red Fluorescent Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability |
| This compound-Pepper | ~561 | ~620 | Very High (Qualitative) |
| Alexa Fluor 568 | 578 | 603 | High |
| Rhodamine B | 554 | 577 | Moderate |
| mCherry | 587 | 610 | Moderate to Low |
Note: The photostability of this compound is described as "remarkable," with minimal fluorescence loss after 15 minutes of continuous irradiation, suggesting it is more photostable than many common fluorescent proteins and some synthetic dyes.[3]
Table 2: Efficacy of Common Antifade Reagents on Rhodamine Dyes
| Antifade Reagent | Typical Concentration | Reported Efficacy | Suitable for Live Cells? |
| Trolox | 1-2 mM | Good | Yes |
| n-propyl gallate (NPG) | 0.1 - 0.25 M | Can reduce fading by a factor of 10 | Yes |
| ProLong™ Live | 1X | Significant protection for >24 hours | Yes |
| p-phenylenediamine (PPD) | 0.1% (w/v) | Very effective | No |
Note: The efficacy of antifade reagents can be concentration and dye-dependent. The concentrations listed are starting points and may require optimization.[4]
Experimental Protocols
Protocol 1: Preparation and Use of a Live-Cell Antifade Imaging Buffer
This protocol describes how to prepare a live-cell imaging buffer supplemented with an antifade reagent.
Materials:
-
Live-cell imaging solution (e.g., Gibco™ Live Cell Imaging Solution)
-
Commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) OR Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
HEPES buffer (1 M stock, sterile)
-
Sterile, high-purity water
Procedure:
-
Prepare the Base Imaging Buffer:
-
Start with a commercially available live-cell imaging solution or prepare a custom buffer (e.g., HBSS with Ca2+/Mg2+ buffered with 10-25 mM HEPES at pH 7.2-7.4).
-
-
Add Antifade Reagent:
-
Commercial Reagent: Follow the manufacturer's instructions for dilution. For example, ProLong™ Live Antifade Reagent is typically used at a 1X final concentration.[1]
-
Trolox: Prepare a stock solution of Trolox in DMSO or ethanol. Dilute the stock into the imaging buffer to a final concentration of 1-2 mM.
-
-
Sample Preparation:
-
Culture cells expressing the Pepper RNA aptamer in a suitable imaging dish or chamber.
-
Incubate the cells with the appropriate concentration of this compound (e.g., 0.5 µM) in their normal growth medium for the time recommended in your specific protocol (typically 30-60 minutes).
-
-
Buffer Exchange:
-
Gently aspirate the this compound-containing medium.
-
Wash the cells once with the prepared antifade imaging buffer.
-
Add the final volume of antifade imaging buffer to the cells for imaging.
-
-
Equilibration:
-
Incubate the cells in the antifade imaging buffer for at least 15 minutes before starting the imaging session to allow for equilibration.
-
Experimental Workflow for Antifade Buffer Preparation and Use
Caption: Workflow for preparing and using an antifade imaging buffer.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a systematic approach to finding the optimal balance between signal quality and photobleaching for long-term imaging of this compound.
Procedure:
-
Find Region of Interest (ROI):
-
Place your sample on the microscope.
-
Using transmitted light (e.g., DIC) and low magnification, locate the general area you wish to image.
-
-
Initial Fluorescence Settings:
-
Switch to the 561 nm laser at a very low power setting.
-
Set the camera exposure time to a moderate starting value (e.g., 100-200 ms).
-
-
Minimize Laser Power:
-
While viewing a representative area (but not your final imaging area), gradually decrease the excitation light intensity to the lowest level that provides a signal just above the background noise.
-
-
Optimize Exposure Time:
-
Adjust the camera exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Time-Lapse Test:
-
Move to an adjacent, unexposed area of the sample.
-
Run a short acquisition series (e.g., 10-15 minutes) using your optimized settings and the desired time interval.
-
Measure the fluorescence intensity of a region of interest over time. If the intensity drops significantly, further reduce the laser power or increase the time interval between acquisitions.
-
-
Final Imaging:
-
Once you have determined the optimal settings that minimize photobleaching while providing adequate signal, move to your final ROI and begin your long-term imaging experiment.
-
References
- 1. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving HBC620 Signal-to-Noise Ratio in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HBC620 fluorogenic dye with the Pepper RNA aptamer system in microscopy applications. Our goal is to help you optimize your experiments to achieve a high signal-to-noise ratio for clear and quantifiable results.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound-Pepper system?
A1: The this compound-Pepper system is a fluorogenic RNA imaging technology. The this compound dye is intrinsically non-fluorescent in solution. It specifically binds to a folded, functional Pepper RNA aptamer. This binding event constrains the structure of this compound, leading to a significant increase in its fluorescence, emitting a red signal. This "light-up" property allows for the specific visualization of RNA molecules tagged with the Pepper aptamer in living cells with low background fluorescence.[1][2]
Q2: What are the key advantages of using the this compound-Pepper system for RNA imaging?
A2: The this compound-Pepper system offers several advantages for live-cell RNA imaging:
-
High Photostability: The this compound-Pepper complex exhibits remarkable resistance to photobleaching compared to many other fluorescent probes, enabling longer imaging times and more robust quantitative analysis.[2][3]
-
High Signal-to-Noise Ratio: Because this compound is only fluorescent when bound to the Pepper aptamer, there is minimal background signal from unbound dye, contributing to a high signal-to-noise ratio.[4]
-
Genetic Encoding: The Pepper aptamer is genetically encodable, allowing it to be fused to any RNA of interest for specific labeling.
-
Live-Cell Compatibility: The this compound dye is cell-permeable and has been shown to have low cytotoxicity at typical working concentrations.[5]
Q3: What are the recommended excitation and emission wavelengths for this compound?
A3: this compound is a red-emitting fluorophore. For optimal detection, use an excitation wavelength around 561 nm and collect the emission signal around 620 nm .[1][6] Always check the specific filter sets available on your microscopy system to ensure they are appropriate for these wavelengths.
II. Troubleshooting Guide
Weak or No this compound Signal
Q: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
A: A weak or absent signal can stem from issues with the Pepper aptamer, the this compound dye, or the imaging setup.
| Potential Cause | Troubleshooting Steps |
| Low Expression or Misfolding of Pepper Aptamer | 1. Verify Plasmid Integrity: Sequence your plasmid to confirm the Pepper aptamer sequence is correct and in the proper orientation. 2. Optimize Transfection: Ensure high transfection efficiency using a positive control (e.g., a GFP-expressing plasmid). Optimize transfection reagent-to-DNA ratio and cell confluency.[7] 3. Enhance Aptamer Stability: Consider using an RNA scaffold, such as a tRNA or F30 scaffold, to improve the folding and stability of the Pepper aptamer.[2][8] 4. Check for RNA Degradation: If possible, perform RT-qPCR to confirm the expression and integrity of the Pepper-tagged RNA transcript. |
| Ineffective this compound Staining | 1. Optimize this compound Concentration: Perform a concentration titration. While 200 nM to 0.5 µM is a common starting point, the optimal concentration can be cell-type dependent.[6][9][10] 2. Optimize Incubation Time: A 1-hour incubation is often sufficient, but you can try extending this to 2-4 hours to ensure adequate dye uptake.[9][10] 3. Use Fresh Dye: this compound can degrade over time, especially when in solution and exposed to light. Prepare fresh working solutions from a DMSO stock for each experiment. |
| Suboptimal Imaging Conditions | 1. Check Microscope Settings: Ensure you are using the correct laser line (e.g., 561 nm) and emission filter for this compound. 2. Increase Laser Power/Exposure Time: Gradually increase the laser power and/or exposure time. Be mindful of potential phototoxicity with excessive light exposure.[11] 3. Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light and improve signal detection. |
High Background Fluorescence
Q: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?
A: High background can be caused by unbound dye, cellular autofluorescence, or non-specific binding.
| Potential Cause | Troubleshooting Steps |
| Excess Unbound this compound | 1. Reduce this compound Concentration: Use the lowest concentration of this compound that provides a detectable specific signal. 2. Include Wash Steps: After incubating with this compound, wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound dye. |
| Cellular Autofluorescence | 1. Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute significantly to background. Switch to a phenol red-free medium for imaging. 2. Image Unstained Control Cells: Image cells that have not been treated with this compound to determine the level of intrinsic cellular autofluorescence. 3. Use a Narrower Emission Filter: If possible, use a narrower bandpass emission filter to reduce the collection of autofluorescence signals. |
| Non-Specific Binding of this compound | 1. Check Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to non-specific uptake and accumulation of the dye. Ensure your cells are healthy before and during imaging. 2. Reduce Incubation Time: A shorter incubation time may reduce non-specific accumulation of the dye. |
Signal Fades Quickly (Photobleaching)
Q: The this compound signal disappears rapidly upon imaging. What can I do to improve photostability?
A: While this compound is known for its high photostability, intense or prolonged illumination can still lead to photobleaching.
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | 1. Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. 2. Decrease Exposure Time: Use the shortest possible exposure time for image acquisition. 3. Minimize Illumination: Use the microscope's shutter to illuminate the sample only during image acquisition. Use transmitted light to find and focus on the cells of interest. 4. Use an Antifade Reagent: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, specialized live-cell antifade reagents are available. |
| Imaging Parameters | 1. Optimize Z-stack and Time-lapse Settings: For 3D or time-lapse imaging, use the minimum number of Z-slices and time points necessary to answer your biological question. 2. Consider Image Averaging: Acquiring multiple frames with lower laser power and averaging them can sometimes improve the signal-to-noise ratio without significant photobleaching.[11] |
III. Data Presentation
This compound Experimental Parameters
The following table summarizes reported experimental parameters for using this compound in live-cell microscopy. These values can serve as a starting point for your own experimental optimization.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 200 nM - 1 µM | The optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations may increase background.[6][9][10] |
| Incubation Time | 15 minutes - 1 hour | Longer incubation times may be necessary for some cell types but can also lead to increased background.[9][10] |
| Excitation Wavelength | ~561 nm | |
| Emission Wavelength | ~620 nm | |
| Photostability (t1/2) | ~10.3 seconds (under constant illumination) | Significantly more photostable than many other common fluorogenic RNA aptamer systems.[3] |
IV. Experimental Protocols
Detailed Protocol for Live-Cell Imaging of Pepper-tagged RNA with this compound
This protocol provides a general workflow for labeling and imaging Pepper-tagged RNAs in live mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Plasmid encoding the Pepper-tagged RNA of interest.
-
Appropriate transfection reagent.
-
This compound dye (stock solution in DMSO, stored at -20°C, protected from light).
-
Phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Cell Seeding and Transfection: a. The day before transfection, seed your cells onto glass-bottom dishes at a density that will result in 70-90% confluency at the time of imaging. b. Transfect the cells with the plasmid encoding the Pepper-tagged RNA using your optimized transfection protocol. Include a positive control (e.g., GFP) to monitor transfection efficiency. c. Incubate the cells for 24-48 hours post-transfection to allow for expression of the Pepper-tagged RNA.
-
This compound Staining: a. Prepare a fresh working solution of this compound in pre-warmed, phenol red-free medium. A final concentration of 0.5 µM is a good starting point.[6][9] b. Gently aspirate the existing medium from the cells. c. Add the this compound-containing medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.[9]
-
Washing (Optional but Recommended for High Background): a. Gently aspirate the this compound-containing medium. b. Wash the cells twice with pre-warmed, phenol red-free medium to remove unbound dye. c. After the final wash, add fresh, pre-warmed, phenol red-free medium to the cells for imaging.
-
Microscopy and Image Acquisition: a. Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2. b. Using transmitted light, locate the transfected cells (if a fluorescent reporter like GFP is co-expressed, you can use the corresponding channel to identify positive cells). c. Set up the imaging parameters for this compound detection (e.g., 561 nm excitation laser and an appropriate emission filter). d. Start with a low laser power and moderate exposure time to minimize phototoxicity and photobleaching. e. Adjust the focus and imaging parameters as needed to obtain a clear image with a good signal-to-noise ratio. f. Acquire images of your cells. For time-lapse imaging, set the desired interval and duration.
-
Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity and localization of the this compound signal. b. To calculate the signal-to-noise ratio (SNR), you can measure the mean intensity of the fluorescent signal (your RNA of interest) and divide it by the standard deviation of the background intensity in a region of the image with no cells or specific signal.
V. Visualizations
Caption: this compound-Pepper signaling pathway.
Caption: Experimental workflow for this compound imaging.
Caption: Logical troubleshooting workflow for low SNR.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: HBC-Pepper Fluorogenic Aptamer System
Here is a detailed technical support guide for researchers working with HBC620 and the Pepper RNA aptamer.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using the Pepper RNA aptamer and associated HBC dyes, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Pepper aptamer and how does it work?
A: Pepper is a synthetically developed RNA aptamer designed to bind specifically to a class of small molecule dyes called benzylidene-cyanophenyl (HBC) derivatives.[1][2] By itself, the HBC dye is non-fluorescent in solution. Upon binding to a correctly folded Pepper aptamer, the dye's molecular structure becomes restricted, inhibiting non-radiative decay pathways and causing a significant increase in fluorescence.[1][3] This "turn-on" mechanism allows for the specific visualization of the Pepper-tagged RNA.
Q2: What is this compound?
A: this compound is an analog of the HBC dye.[4] It is part of a suite of different HBC derivatives that, when bound to the Pepper aptamer, fluoresce at different wavelengths across the visible spectrum, from cyan to red.[5] this compound is often used for its red-shifted spectral properties, making it suitable for multicolor imaging experiments, for instance, in combination with a green-fluorescing system like Spinach2.[6][7]
Q3: What is the role of metal ions in the Pepper system?
A: The Pepper aptamer's structure and function are highly dependent on divalent cations, specifically magnesium ions (Mg²⁺).[1][8] Mg²⁺ is crucial for the proper folding of the aptamer into its three-dimensional conformation, which creates the binding pocket for the HBC dye.[1][8] Increasing Mg²⁺ concentration can enhance the binding affinity for HBC.[8] Unlike other aptamers such as Spinach or Mango, Pepper does not form a G-quadruplex structure and therefore does not require potassium ions (K⁺) for its function.[1][9]
Q4: Can the Pepper aptamer be used for in vivo imaging?
A: Yes, the Pepper system is a powerful tool for real-time RNA imaging in living cells, including bacteria and mammalian cells.[5][8][10] For robust in vivo performance, it is often necessary to embed the Pepper aptamer into a more stable RNA structure, known as a scaffold. tRNA scaffolds have been shown to significantly enhance the aptamer's stability against cellular nucleases and promote correct folding, leading to much brighter signals in vivo.[10]
Troubleshooting Guide
This section addresses common problems encountered during experiments with the HBC-Pepper system.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal is the most common issue. The following workflow can help diagnose the cause.
Detailed Solutions (In Vitro)
-
Incorrect Mg²⁺ Concentration: The absence of Mg²⁺ results in minimal fluorescence.[8] Ensure your buffer contains at least 0.5-1.0 mM MgCl₂, with 5 mM being a common concentration for optimal signal.[1][3] Other divalent cations like Ca²⁺ and Ba²⁺ are not effective substitutes.[8]
-
Improper RNA Folding: The aptamer must be in its correct tertiary structure. Before use, dilute the RNA in water, heat to 95°C for 1 minute, and cool on ice for 2 minutes before adding buffer and dye.[1] This helps resolve misfolded structures.
-
RNA Degradation or Impurity: For in vitro transcription, it is highly recommended to purify the resulting RNA via polyacrylamide gel electrophoresis (PAGE) to remove incomplete or mis-transcribed products.[11]
-
Suboptimal Reagent Concentrations: Ensure you are using appropriate concentrations. For a typical in vitro assay, 100 nM RNA and 1 µM HBC dye are common starting points.[1]
Detailed Solutions (In Vivo)
-
Aptamer Instability: Unscaffolded RNA aptamers are prone to rapid degradation by cellular RNases. Cloning the Pepper aptamer sequence into a stable scaffold, like a tRNA, is critical for achieving a bright and stable signal in living cells.[10] A tRNA-scaffolded Pepper was found to be 199 times brighter than the aptamer alone in E. coli.[10]
-
Low Expression Levels: Use a strong, appropriate promoter for your cell type. For very high and durable expression in mammalian cells, consider using a circular RNA expression system like Tornado.[9]
-
Poor Dye Permeability/Concentration: HBC dyes must be added to the cell media. Optimal concentrations and incubation times can vary by cell type and HBC analog. Start with a titration experiment (e.g., 200 nM to 10 µM) to find the best balance between signal and background.[9][10] Studies have shown that HBC dyes, including this compound, exhibit low cellular toxicity at effective concentrations.[7]
Issue 2: High Background Fluorescence
A: The Pepper system is known for its high signal-to-background ratio.[8] However, if you experience high background, consider the following:
-
Dye Concentration: Using an excessively high concentration of the HBC dye can lead to increased background. Optimize the concentration to the lowest level that provides a robust signal.
-
Cellular Autofluorescence: If imaging in cells, ensure you are using appropriate imaging channels and background correction methods. Some cell types or media may have higher intrinsic fluorescence.
-
Impure Reagents: Impurities in the synthesized dye or RNA preparation could contribute to background noise.
Issue 3: Photobleaching
A: While Pepper is reported to have good photostability, all fluorophores will eventually photobleach under intense or prolonged illumination.[8]
-
Reduce Exposure: Minimize the light exposure time and intensity on your microscope.
-
Use Imaging Buffer: For live-cell imaging, ensure cells are in a healthy state and in an appropriate buffer, as stressed cells can be more susceptible to phototoxicity and bleaching.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Pepper-HBC system based on published literature.
Table 1: In Vitro Buffer and Reagent Conditions
| Parameter | Recommended Value | Source |
| Buffer | 40 mM HEPES, pH 7.4-7.5 | [1][3][9] |
| KCl Concentration | 100 mM | [1][3][9] |
| MgCl₂ Concentration | 1-5 mM | [1][3][9] |
| RNA Concentration | 100 nM | [1] |
| HBC Dye Concentration | 1 µM | [1][3] |
| Temperature | 25°C - 37°C | [1][9] |
Table 2: Divalent Cation Dependence for Fluorescence Activation
| Cation | Supports Fluorescence? | Notes | Source |
| Mg²⁺ | Yes (Strongly) | Essential for proper folding and HBC binding. | [1][8] |
| Mn²⁺ | Yes (Moderately) | Activates fluorescence but to a lesser extent than Mg²⁺. | [8] |
| Ca²⁺ | No | Results in minimal fluorescence. | [8] |
| Ba²⁺ | No | Results in minimal fluorescence. | [8] |
| K⁺ | Not Required | Pepper is not a G-quadruplex aptamer. | [1][9] |
Key Experimental Protocols
Protocol 1: In Vitro Fluorescence Assay
This protocol is for measuring the fluorescence of a purified Pepper aptamer construct in vitro.
Methodology:
-
RNA Preparation: Dilute the purified RNA transcript in nuclease-free water. Heat the solution to 95°C for 1 minute, then immediately place it on ice for 2 minutes.[1]
-
Reaction Assembly: Prepare a 10x stock of your imaging buffer (e.g., 400 mM HEPES pH 7.5, 1 M KCl, 50 mM MgCl₂). In a suitable plate (e.g., black 96-well), add the buffer, nuclease-free water, and a 10x stock of the HBC dye to achieve a 1x final concentration.
-
Initiate Reaction: Add the heat-denatured RNA to the wells to achieve the final desired concentration (e.g., 100 nM). Include a control well with no RNA to measure the background fluorescence of the dye.
-
Incubation: Incubate the plate for 15-30 minutes at the desired experimental temperature (e.g., 25°C) to allow for binding equilibrium to be reached.[1]
-
Measurement: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for your specific HBC analog.
Protocol 2: In Vitro Transcription and Purification
This protocol outlines the general steps for producing the Pepper aptamer RNA.
Methodology:
-
Template Preparation: Obtain a double-stranded DNA template containing a T7 RNA polymerase promoter followed by the Pepper aptamer sequence. This can be generated by PCR or by annealing synthetic oligonucleotides.
-
Transcription Reaction: Set up an in vitro transcription reaction using a commercial kit (e.g., T7 High Yield Transcription Kit).[3] Incubate the reaction overnight at 37°C.
-
DNase Treatment: After transcription, add DNase I to the reaction to digest the DNA template.
-
Purification: The most reliable method for obtaining high-purity RNA is by denaturing polyacrylamide gel electrophoresis (PAGE).[11]
-
Run the transcription product on a high-percentage (e.g., 10-20%) urea-PAGE gel.
-
Visualize the RNA bands using UV shadowing.
-
Excise the gel slice corresponding to the full-length RNA product.
-
Elute the RNA from the gel slice by crushing and soaking it in an elution buffer (e.g., 300 mM NaCl).[11]
-
-
RNA Precipitation: Precipitate the eluted RNA using ethanol (B145695) or isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Store the purified RNA at -80°C.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepper aptamer [aptamer.ribocentre.org]
- 3. Inert Pepper aptamer-mediated endogenous mRNA recognition and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
Cell permeability issues with HBC620 dye
Welcome to the technical support center for the HBC620 dye. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments, with a particular focus on cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and what is its primary application?
A1: this compound is a red-emitting fluorogenic dye. It is non-fluorescent on its own but exhibits strong fluorescence upon binding to the Pepper RNA aptamer.[1][2] Its primary application is in visualizing RNA dynamics within living cells, including both bacterial and mammalian species.[1][3][4]
Q2: Is this compound cell-permeable?
A2: Yes, this compound is designed to be a cell-permeable dye, allowing for the imaging of intracellular RNA in live cells.[5] However, the efficiency of cell permeability can vary between different cell types and experimental conditions.[3]
Q3: What are the excitation and emission wavelengths of the this compound-Pepper complex?
A3: The this compound-Pepper complex produces red fluorescence with an emission maximum at approximately 620 nm.[4] For optimal excitation, a laser or filter set appropriate for red-shifted dyes should be used.
Q4: Is this compound toxic to cells?
A4: Studies have indicated that HBC dyes, including this compound, exhibit low to no significant toxicity in cell lines such as HeLa, even after prolonged incubation.[6] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Troubleshooting Guide: Cell Permeability Issues
This guide provides a structured approach to diagnosing and resolving common problems related to this compound dye's cell permeability.
Problem: Weak or No Fluorescent Signal
If you are observing a weak or complete absence of a fluorescent signal in your cells, it could be due to several factors related to dye permeability and experimental setup.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Dye Concentration | The optimal concentration of this compound can vary. Perform a titration experiment to determine the ideal concentration for your specific cell type. Start with the manufacturer's recommended concentration and test a range of higher and lower concentrations. |
| Inadequate Incubation Time | Dye uptake is a time-dependent process. Optimize the incubation time by testing a time course (e.g., 15 min, 30 min, 1 hour, 2 hours) to find the point of maximum signal with minimal background. |
| Low Cell Permeability | Different cell types exhibit varying levels of membrane permeability.[3] Consider a gentle permeabilization step with a mild detergent like digitonin (B1670571) or a very low concentration of saponin. Be cautious, as this can affect cell viability. |
| Incorrect Buffer Composition | The pH and ionic strength of the incubation buffer can influence dye uptake. Ensure the buffer is at a physiological pH (7.2-7.4) and has an appropriate salt concentration. |
| Dye Precipitation | This compound, like many organic dyes, can precipitate out of solution if not properly dissolved. Ensure the dye is fully dissolved in DMSO before diluting it in your aqueous buffer. Visually inspect the final solution for any precipitates. |
| Suboptimal Temperature | Dye uptake is an active process in many cases and can be temperature-dependent. Ensure your incubation is performed at the optimal temperature for your cells (typically 37°C for mammalian cells). |
Problem: High Background Fluorescence
High background fluorescence can obscure the specific signal from the this compound-Pepper complex, making data interpretation difficult.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Using too high a concentration of this compound can lead to non-specific binding and high background. Refer to your titration experiment to find a concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing Steps | Unbound dye remaining in the extracellular space or non-specifically bound to cellular components can contribute to background. Increase the number and/or duration of washing steps with fresh buffer after dye incubation. |
| Cell Autofluorescence | Some cell types naturally exhibit autofluorescence.[7] Image an unstained control sample using the same settings to determine the level of autofluorescence. If significant, consider using a dye with a different spectral profile or employing spectral unmixing techniques if your imaging system supports it. |
| Non-specific Binding | The dye may non-specifically associate with cellular structures other than the Pepper aptamer. Including a blocking agent, such as BSA, in your incubation buffer may help reduce non-specific binding. |
Experimental Protocols
Protocol 1: Basic Staining with this compound Dye
This protocol provides a general procedure for staining cells with this compound.
-
Cell Preparation: Plate your cells expressing the Pepper RNA aptamer on a suitable imaging dish or plate and allow them to adhere overnight.
-
Dye Preparation: Prepare a 1000X stock solution of this compound in anhydrous DMSO.[2] Immediately before use, dilute the stock solution to the desired final concentration in your imaging buffer (e.g., HBSS or DMEM without phenol (B47542) red).
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for the desired amount of time (e.g., 30-60 minutes), protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
Protocol 2: Assessing Cell Permeability and Cytotoxicity
This protocol allows for the simultaneous evaluation of this compound permeability and its potential cytotoxic effects.
-
Cell Seeding: Seed cells in a multi-well plate. Include wells for unstained controls and positive controls for cell death (e.g., treated with a known cytotoxic agent).
-
Dye Incubation: Add a range of this compound concentrations to the appropriate wells.
-
Co-staining with a Viability Dye: Include a cell-impermeable viability dye that fluoresces at a different wavelength (e.g., SYTOX Green) in all wells.[8] This dye will only enter and stain the nuclei of dead cells.
-
Time-course Imaging: Acquire images in both the red (this compound) and green (viability dye) channels at different time points (e.g., 1, 4, 12, and 24 hours).
-
Data Analysis:
-
Quantify the mean fluorescence intensity of this compound in the red channel to assess permeability.
-
Count the number of green-stained cells to determine the percentage of dead cells, thus assessing cytotoxicity.
-
Data Presentation
Table 1: Example Titration of this compound Concentration
| This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 50 nM | 150 ± 15 | 3.2 |
| 100 nM | 350 ± 25 | 8.1 |
| 200 nM | 780 ± 40 | 15.6 |
| 500 nM | 1250 ± 60 | 18.2 |
| 1 µM | 1300 ± 75 | 15.1 (Increased Background) |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Time-Course of this compound Staining
| Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) |
| 15 minutes | 450 ± 30 |
| 30 minutes | 820 ± 55 |
| 60 minutes | 1150 ± 70 |
| 120 minutes | 1200 ± 80 |
Data are presented as mean ± standard deviation from three independent experiments using a 200 nM this compound concentration.
Visualizations
Caption: Troubleshooting workflow for this compound cell permeability issues.
Caption: Factors influencing this compound dye cell permeability.
References
- 1. abmole.com [abmole.com]
- 2. fr-biotechnology.com [fr-biotechnology.com]
- 3. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Optimizing HBC620 Concentration for Cell Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing HBC620 concentration for cell staining. This compound is a red-emitting fluorescent dye that, upon binding to the Pepper RNA aptamer, becomes brightly fluorescent, enabling the visualization of RNA in living and fixed cells.[1][2][3] Achieving the optimal this compound concentration is critical for obtaining a high signal-to-background ratio, ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, non-fluorescent dye that becomes highly fluorescent when it binds to a specific RNA sequence called the Pepper aptamer.[2][3] This system allows for the targeted labeling and visualization of specific RNA molecules within cells. The this compound-Pepper complex is known for its high photostability, making it suitable for various imaging applications, including fast confocal and super-resolution microscopy.[1][4]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound can vary depending on the cell type, the expression level of the Pepper-tagged RNA, and the specific experimental conditions. However, a common starting concentration reported in the literature is around 200 nM.[1][5] It is highly recommended to perform a titration to determine the ideal concentration for your specific experiment.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid and should be reconstituted in anhydrous DMSO to create a 1000X stock solution.[2][4] For long-term storage, the solid dye and the DMSO stock solution should be stored at -20°C, protected from light.[4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Q4: Can this compound be used in different cell types?
A4: Yes, this compound has been successfully used in various cell types, including mammalian cells (like HEK293T, HeLa, and COS-7) and bacteria (E. coli, B. subtilis, and S. Typhimurium).[1][4][6] However, the optimal staining conditions and potential for background fluorescence may differ between cell types, necessitating optimization for each new cell line.[4]
Troubleshooting Guide
Even with careful planning, issues can arise during cell staining experiments. This guide addresses common problems encountered when using this compound and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inadequate this compound Concentration: The concentration of the dye is too low to produce a detectable signal. | Perform a concentration titration to find the optimal this compound concentration. Start with a range from 100 nM to 1 µM. |
| Low Expression of Pepper-tagged RNA: The target RNA is not being expressed at a high enough level. | Verify the expression of your Pepper-tagged RNA using a reliable method like RT-qPCR. Consider using a stronger promoter or a tandem array of the Pepper aptamer to increase the signal. | |
| Incorrect Imaging Settings: The microscope settings are not optimized for detecting the this compound signal. | Ensure you are using the correct excitation and emission filters for this compound (Excitation: ~561 nm, Emission: ~620 nm).[6] Adjust the exposure time and gain to enhance signal detection. | |
| Photobleaching: The fluorescent signal is fading due to prolonged exposure to excitation light. | Reduce the exposure time and/or the intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells.[7][8] this compound is relatively photostable, but excessive exposure can still lead to signal loss.[1][4] | |
| High Background | Excessive this compound Concentration: Using too much dye can lead to non-specific binding and high background fluorescence.[9] | Titrate the this compound concentration to the lowest effective concentration. Increase the number and duration of wash steps after staining to remove unbound dye.[7][9] |
| Autofluorescence: The cells themselves are emitting fluorescence that overlaps with the this compound signal.[9] | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different cell line or spectral unmixing techniques if your imaging system supports it. | |
| Dye Aggregation: The this compound dye may form aggregates, leading to punctate background staining. | Ensure the this compound stock solution is fully dissolved in DMSO. Briefly vortex before diluting into your staining media. | |
| Uneven or Patchy Staining | Incomplete Permeabilization (for fixed cells): The dye is not able to efficiently enter all cells. | Optimize the permeabilization step by adjusting the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time.[9] |
| Cell Clumping: Cells are not in a single-cell suspension, leading to uneven dye access. | Ensure cells are well-dispersed before and during the staining procedure. Gentle pipetting or trituration can help break up clumps.[10] | |
| Heterogeneous Expression of Target RNA: The expression of the Pepper-tagged RNA varies across the cell population. | This may be a biological phenomenon. You can use flow cytometry to quantify the distribution of fluorescence intensity or sort cells based on expression levels. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Live Cell Imaging
This protocol provides a framework for determining the optimal this compound concentration for staining live cells expressing a Pepper-tagged RNA.
Materials:
-
Cells expressing Pepper-tagged RNA
-
Complete cell culture medium
-
This compound dye (1000X stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well imaging plate, black with clear bottom
Procedure:
-
Cell Seeding: Seed your cells in a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A suggested concentration range to test is 0 nM (no dye control), 50 nM, 100 nM, 200 nM, 500 nM, and 1 µM.
-
Staining: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Washing (Optional but Recommended): For cell lines with high background, you can perform a wash step. Gently remove the staining solution and wash the cells 1-2 times with pre-warmed PBS or complete medium. After the final wash, add fresh pre-warmed medium to the wells.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., TRITC or Texas Red filter set). Use consistent imaging settings (exposure time, gain, laser power) across all wells to allow for direct comparison.
-
Analysis: Quantify the mean fluorescence intensity of the cells and the background for each concentration. The optimal concentration will provide the best signal-to-background ratio.
This compound Concentration Titration Data
| This compound Concentration | Mean Cellular Fluorescence (Arbitrary Units) | Mean Background Fluorescence (Arbitrary Units) | Signal-to-Background Ratio |
| 0 nM | 15 | 10 | 1.5 |
| 50 nM | 150 | 20 | 7.5 |
| 100 nM | 350 | 30 | 11.7 |
| 200 nM | 700 | 45 | 15.6 |
| 500 nM | 1200 | 150 | 8.0 |
| 1 µM | 1500 | 400 | 3.8 |
Note: The data in this table are for illustrative purposes only. Actual results will vary depending on the experimental system.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for successful and reproducible results.
Caption: Workflow for optimizing this compound staining concentration.
Caption: Troubleshooting logic for this compound staining issues.
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fr-biotechnology.com [fr-biotechnology.com]
- 3. abmole.com [abmole.com]
- 4. fr-biotechnology.com [fr-biotechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Calibrating fluorescence microscopy settings for HBC620
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully calibrate their fluorescence microscopy settings for imaging the HBC620-Pepper RNA system in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, red-emitting fluorogenic dye. By itself, it is non-fluorescent. However, upon binding to its specific RNA aptamer, "Pepper," it forms a stable complex that is highly fluorescent.[1][2] This system allows for the specific visualization of target RNA molecules tagged with the Pepper aptamer in living cells.[1]
Q2: What are the spectral properties of the this compound-Pepper complex?
A2: The this compound-Pepper complex has an excitation maximum of approximately 585 nm and an emission maximum of around 620 nm.[3] It is compatible with common laser lines, such as the 561 nm laser, for efficient excitation.[4]
Q3: How photostable is the this compound-Pepper complex?
A3: The this compound-Pepper complex is known for its high photostability compared to many other fluorescent dyes and proteins, making it well-suited for time-lapse imaging and super-resolution microscopy applications.[5][6]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
A faint or undetectable signal is a common issue that can stem from several factors, from sample preparation to microscope settings.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Pepper-tagged RNA Expression | Verify the expression of your Pepper-tagged RNA construct via a complementary method like RT-qPCR. Ensure your transfection or transduction protocol is optimized for your cell type. |
| Insufficient this compound Concentration or Incubation Time | Titrate the this compound concentration (typical range is 200 nM - 1 µM). Optimize the incubation time (typically 30-60 minutes) to ensure sufficient dye uptake and binding.[4][6][7] |
| Incorrect Microscope Filter Set | Ensure your microscope is equipped with a filter set appropriate for red fluorophores. A standard TRITC or Texas Red filter set is often a good starting point. The emission filter should ideally collect light in the 575-625 nm range.[7] |
| Suboptimal Excitation/Detection Settings | Increase laser power or exposure time incrementally. Be mindful that excessive laser power can lead to phototoxicity, and long exposure times can increase background noise.[8] |
| High Background from Media | Image cells in phenol (B47542) red-free media, as phenol red can contribute to background fluorescence.[4] Consider imaging in a buffered salt solution (e.g., HBSS) for short-term experiments to reduce media autofluorescence. |
Issue 2: Significant Photobleaching
While this compound is highly photostable, suboptimal imaging conditions can still lead to signal loss over time.[5][6]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[9][10] Use neutral density (ND) filters to attenuate the light source if direct power control is too coarse.[6] |
| Long or Frequent Exposures | Reduce the total exposure time by using the shortest possible exposure that yields a quality image.[5] For time-lapse experiments, increase the interval between acquisitions. |
| Oxygen-Mediated Photodamage | Use an anti-fade mounting medium for fixed-cell imaging.[9] For live-cell imaging, ensure the imaging medium is fresh and consider specialized media formulations designed to reduce phototoxicity.[5] |
Experimental Protocols
Protocol 1: Basic Live-Cell Imaging of this compound-Pepper
This protocol provides a starting point for imaging mammalian cells expressing a Pepper-tagged RNA.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes and successfully transfected with a Pepper-RNA expression plasmid.
-
This compound dye (reconstituted in DMSO to a 1000X stock solution).[9]
-
Phenol red-free cell culture medium, pre-warmed to 37°C.
-
Fluorescence microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Grow cells to an appropriate confluency (e.g., 60-80%) on the imaging dish.
-
Transfect cells with the Pepper-RNA plasmid and allow for expression (typically 24-48 hours).
-
Prepare the this compound staining solution by diluting the 1000X stock directly into the pre-warmed, phenol red-free medium to a final concentration of 500 nM.
-
Aspirate the old medium from the cells and gently wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
-
Transfer the imaging dish to the microscope stage. Ensure the environmental chamber is active.
-
Locate the cells using brightfield or DIC microscopy.
-
Switch to the fluorescence channel. Use a 561 nm laser for excitation and an emission filter spanning approximately 575-625 nm.[4][7]
-
Adjust laser power, exposure time, and detector gain to achieve a clear signal with minimal background. Start with low laser power and short exposure times to minimize phototoxicity.[8]
Protocol 2: Optimizing Signal-to-Noise Ratio (SNR)
A high SNR is critical for quantitative analysis. This involves maximizing the signal from the this compound-Pepper complex while minimizing noise from other sources.
Quantitative Data Summary: this compound-Pepper Properties
| Parameter | Value/Description | Notes |
| Excitation Maxima (λex) | ~585 nm | Compatible with 561 nm laser lines.[3] |
| Emission Maxima (λem) | ~620 nm | Collect emission in the red part of the spectrum (e.g., 575-625 nm).[3][7] |
| Quantum Yield | High | The this compound-Pepper complex is a bright emitter.[5] |
| Photostability | High | Resistant to photobleaching, suitable for long-term imaging.[5][6] |
| Cell Permeability | Yes | The this compound dye readily enters live cells. |
Visual Guides
Experimental Workflow: this compound Live-Cell Imaging
Troubleshooting Logic: Low Fluorescence Signal
References
- 1. abmole.com [abmole.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fr-biotechnology.com [fr-biotechnology.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: HBC620-Pepper vs. Spinach Aptamer Systems for RNA Imaging
For researchers and professionals in drug development and life sciences, the ability to visualize RNA in living cells is a critical tool. Fluorescent RNA aptamers, which bind to specific fluorophores to induce fluorescence, have emerged as a powerful technology for this purpose. This guide provides an objective comparison of two prominent RNA aptamer systems: the HBC620-Pepper system and the Spinach aptamer system. We will delve into their performance, mechanisms, and the experimental protocols that underpin their use, supported by available data.
At a Glance: Performance Comparison
The selection of an RNA aptamer system often hinges on key performance metrics such as binding affinity, brightness, and photostability. The following table summarizes the quantitative data available for the this compound-Pepper and Spinach-DFHBI systems.
| Feature | This compound-Pepper System | Spinach Aptamer System | Reference |
| Aptamer | Pepper | Spinach | [1] |
| Fluorophore | This compound | DFHBI | [1][2] |
| Binding Affinity (Kd) | 6.1 nM | ~0.3 µM - 7.9 µM | [1][3] |
| Quantum Yield | High (exact value not specified) | 0.72 | [4] |
| In Vivo Brightness | Brighter than Spinach2-DFHBI-1T in bacteria | Lower than HBC-Pepper systems | [2] |
| Photostability | Higher photostability in vivo | Prone to reversible photoconversion and fluorescence decay | [2][5] |
| Mechanism | Non-G-quadruplex, tuning-fork architecture | G-quadruplex formation | [6] |
| Orthogonality | Orthogonal to Spinach2-DFHBI-1T | Orthogonal to this compound-Pepper | [2] |
Signaling Pathways and Mechanism of Action
The structural basis for fluorescence activation differs significantly between the Pepper and Spinach aptamers, which influences their performance and potential applications.
This compound-Pepper Signaling Pathway
The Pepper aptamer adopts a monomeric, non-G-quadruplex "tuning-fork-like" architecture to bind its cognate HBC series of fluorophores, including this compound.[6][7] This unique structure provides a stable binding pocket that restricts the rotational freedom of the this compound molecule, forcing it into a planar conformation and leading to a significant increase in fluorescence. The binding is highly specific and does not rely on the formation of a G-quadruplex, which can be a point of instability for other aptamers.[8]
Spinach Aptamer Signaling Pathway
The Spinach aptamer functions by folding into a specific three-dimensional structure that includes a G-quadruplex motif.[9] This G-quadruplex, along with other structural elements, creates a binding pocket for the DFHBI fluorophore. Upon binding, the Spinach aptamer constrains the DFHBI molecule, leading to its fluorescence. The formation and stability of the G-quadruplex are crucial for the system's function and can be influenced by intracellular conditions.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysics of DFHBI bound to RNA aptamer Baby Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Red Fluorescent RNA Probes: HBC620 vs. Intercalating Dyes
In the dynamic field of molecular biology, the ability to visualize and track RNA in living cells is paramount for understanding its multifaceted roles in cellular processes. This guide provides a comprehensive comparison of HBC620, a fluorogenic probe used in conjunction with the Pepper RNA aptamer system, against other red fluorescent RNA probes, with a focus on intercalating dyes suitable for live-cell imaging. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific research needs.
Performance Comparison of Red Fluorescent RNA Probes
The selection of a fluorescent RNA probe is dictated by several key performance indicators, including its brightness (a product of quantum yield and extinction coefficient), photostability, and signal-to-noise ratio. Below is a summary of these quantitative parameters for this compound in complex with the Pepper aptamer, alongside comparable metrics for other red fluorescent RNA probes.
| Probe System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Photostability (Half-life) | Principle |
| This compound-Pepper | ~590 | ~620 | High (specific value not reported, but comparable across HBC dyes) | Not reported | >15 minutes[1] | Aptamer binding-induced fluorescence |
| SYTO™ Red Dyes | Varies (e.g., SYTO 60: ~652 nm) | Varies (e.g., SYTO 60: ~678 nm) | Not reported for RNA complex | >50,000 | Good (specific values not reported) | Intercalation/groove binding |
| Ethidium (B1194527) Bromide | ~520 (RNA-bound) | ~610 (RNA-bound) | ~0.15 (DNA-bound) | 5,600 (unbound) | Moderate (photobleaching observed)[2] | Intercalation |
Note: Quantitative data for fluorescent probes can vary depending on the experimental conditions (e.g., buffer composition, temperature, and target nucleic acid concentration). The data presented here are compiled from various sources and should be considered as a comparative reference.
In-Depth Look at this compound and the Pepper Aptamer System
This compound is a cell-permeant, fluorogenic dye that exhibits a significant increase in fluorescence upon binding to the Pepper RNA aptamer.[3] This system offers high specificity, as the fluorescence is contingent on the presence of the genetically encoded Pepper aptamer fused to the RNA of interest.
Key Advantages of this compound-Pepper:
-
High Signal-to-Noise Ratio: The "turn-on" nature of the fluorescence, where the dye is virtually non-fluorescent until it binds to the aptamer, results in low background signal and high-contrast imaging.[3]
-
Genetic Specificity: By fusing the Pepper aptamer to a specific RNA molecule, researchers can visualize and track that particular RNA species within the complex cellular environment.
-
Photostability: The this compound-Pepper complex has demonstrated remarkable photostability, with a half-life exceeding 15 minutes under continuous laser irradiation, enabling long-term imaging experiments.[1]
-
Multicolor Imaging: The HBC dye family includes variants with different spectral properties, allowing for the potential for multicolor imaging when used with orthogonal aptamer systems.[4]
Limitations:
-
Requirement for Genetic Engineering: The target RNA must be genetically tagged with the Pepper aptamer sequence, which may not be feasible for all applications and could potentially interfere with the natural function or localization of the RNA.
-
Variable Performance in Live Cells: While in vitro properties are consistent, the performance of different HBC dyes, including this compound, can vary in live cells due to factors such as cell permeability.[4]
Alternative Red Fluorescent RNA Probes: Intercalating Dyes
In contrast to aptamer-based systems, intercalating dyes bind to nucleic acids directly, typically by inserting themselves between base pairs or binding to the grooves of the helical structure.
SYTO™ Red Fluorescent Nucleic Acid Stains
The SYTO™ family of dyes includes several cell-permeant, red-fluorescent options (e.g., SYTO 17, 59, 60, 61, 62, 63, and 64) that can be used for live-cell imaging.[5]
-
No Genetic Modification Required: These dyes can be directly added to cells to stain the overall RNA and DNA content.
-
Live-Cell Compatibility: Their cell-permeant nature allows for the visualization of nucleic acids in living cells.
-
Lack of Specificity for RNA Species: SYTO™ dyes generally stain all nucleic acids, making it difficult to distinguish a specific RNA of interest from the background of other RNAs and DNA. While some SYTO dyes may show a preference for RNA, they are not exclusively RNA-specific.
-
Lower Signal-to-Noise Ratio: As these dyes may have some intrinsic fluorescence or bind to other cellular components, the background signal can be higher compared to "turn-on" aptamer systems.
Ethidium Bromide
Ethidium bromide is a classic intercalating agent that fluoresces in the red region of the spectrum upon binding to both DNA and RNA.
-
Well-Characterized: Its properties and mechanism of action have been extensively studied.
-
Fluorescence Enhancement upon Binding: Exhibits a significant increase in fluorescence when intercalated into nucleic acids.
-
Toxicity and Mutagenicity: Ethidium bromide is a known mutagen, limiting its application in live-cell imaging.
-
Poor Cell Permeability: It does not readily cross the membranes of live cells, making it more suitable for in vitro applications or staining of fixed and permeabilized cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for live-cell RNA imaging using the this compound-Pepper system and a generic cell-permeant red fluorescent intercalating dye.
Live-Cell Imaging with the this compound-Pepper System
This protocol assumes that cells have been successfully transfected with a plasmid expressing the RNA of interest tagged with the Pepper aptamer.
-
Cell Culture: Plate cells expressing the Pepper-tagged RNA on a suitable imaging dish (e.g., glass-bottom dish).
-
This compound Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.5 µM).[6]
-
Cell Staining: Remove the existing cell culture medium and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes to allow for dye uptake and binding to the Pepper aptamer.[6]
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~590 nm, emission ~620 nm). Live-cell imaging can be performed directly in the staining solution.
Live-Cell Imaging with a Cell-Permeant Red Fluorescent Intercalating Dye (e.g., SYTO™ Red)
-
Cell Culture: Plate cells on a suitable imaging dish.
-
Staining Solution Preparation: Prepare a stock solution of the dye in DMSO. Just before use, dilute the stock solution in pre-warmed cell culture medium or a physiological buffer (e.g., PBS) to the recommended final concentration.
-
Cell Staining: Replace the cell culture medium with the staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Washing (Optional): Depending on the dye's properties and background fluorescence, a wash step with fresh medium or buffer may be performed to reduce background signal.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the specific dye's excitation and emission wavelengths.
Signaling Pathways and Experimental Workflows
The underlying mechanisms of fluorescence generation differ significantly between aptamer-based probes and intercalating dyes. These can be visualized to better understand their principles of operation.
Conclusion
The choice between this compound and other red fluorescent RNA probes depends heavily on the specific experimental goals. The this compound-Pepper system offers unparalleled specificity and a high signal-to-noise ratio for tracking genetically defined RNA species in living cells, supported by its excellent photostability. In contrast, intercalating dyes like the SYTO™ Red series provide a convenient method for general RNA visualization in live cells without the need for genetic manipulation, though with a trade-off in specificity. Ethidium bromide, while a potent red fluorescent nucleic acid stain, is largely unsuitable for live-cell applications due to its toxicity and poor membrane permeability. By carefully considering the advantages and limitations of each approach, researchers can select the optimal fluorescent probe to illuminate the intricate world of RNA biology within the living cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Wavelength dependence of the time course of fluorescence enhancement and photobleaching during irradiation of ethidium bromide-stained nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 4. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen SYTO Red Fluorescent Nucleic Acid Stain Sampler Kit - SYTO dyes 17 and 59-64 - 50 L each 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. academic.oup.com [academic.oup.com]
Validating RNA Localization: A Comparative Guide to the HBC620 System and Alternative Methods
The precise subcellular localization of RNA molecules is crucial for a multitude of cellular functions, including localized protein synthesis, developmental patterning, and cellular motility. Accurately validating the spatial distribution of specific RNAs is therefore a critical step in elucidating their biological roles. The HBC620/Pepper system offers a powerful tool for live-cell RNA imaging, but a comprehensive understanding of its performance in relation to established validation methods is essential for researchers. This guide provides an objective comparison of the this compound/Pepper system with alternative techniques for validating RNA localization, supported by experimental data and detailed protocols.
The this compound/Pepper System for Live-Cell RNA Imaging
This compound is a fluorogenic dye that exhibits minimal fluorescence in solution but emits a strong red fluorescent signal upon binding to the Pepper RNA aptamer.[1] This genetically encodable system allows for the visualization of RNA dynamics in living cells.[1][2] By fusing the Pepper aptamer to a target RNA, researchers can track its localization in real-time. The HBC/Pepper system boasts several advantages, including high photostability and a range of available dye colors, making it suitable for multiplexed imaging and super-resolution microscopy.[2][3]
Comparative Analysis of RNA Localization Validation Methods
While the this compound/Pepper system is a valuable tool for observing RNA dynamics, its primary strength lies in live-cell imaging. For the validation of RNA localization, particularly for endogenous RNAs, other methods like single-molecule fluorescence in situ hybridization (smFISH) and massively parallel reporter assays (MPRAs) are often considered the gold standard. A direct quantitative comparison is essential for selecting the most appropriate technique for a given research question.
| Method | Principle | Signal-to-Noise Ratio | Spatial Resolution | Quantification | Live/Fixed Cells | Throughput | Perturbation of Endogenous RNA |
| This compound/Pepper | Genetically encoded aptamer binds a fluorogenic dye. | Moderate to High | Diffraction-limited (~250 nm); Super-resolution possible (~116 nm lateral)[2] | Relative quantification in live cells. | Live | Low to Moderate | Requires genetic tagging of the target RNA. |
| smFISH | Fluorescently labeled oligonucleotide probes hybridize to target RNA. | High | Diffraction-limited (~250 nm); Super-resolution possible. | Absolute quantification of individual RNA molecules. | Fixed | Low to Moderate | Minimal; probes target endogenous RNA. |
| Reporter Assays (e.g., MPRA) | Candidate localization elements are fused to a reporter gene. | Not directly applicable (measures enrichment). | Not an imaging technique. | High-throughput quantification of localization potential. | Live or Fixed (for downstream analysis) | High | Does not measure endogenous RNA localization directly.[4] |
Experimental Protocols
Validating RNA Localization with the this compound/Pepper System
This protocol outlines the general steps for using the this compound/Pepper system to visualize the localization of a target RNA.
-
Construct Design and Cloning:
-
Synthesize a DNA construct encoding the target RNA fused with the Pepper aptamer sequence. The Pepper aptamer can be inserted into a non-critical region of the RNA to minimize functional perturbation.
-
Clone the construct into an appropriate expression vector for the target cell type.
-
-
Cell Culture and Transfection:
-
Culture the cells of interest under standard conditions.
-
Transfect the cells with the expression vector containing the Pepper-tagged RNA construct using a suitable transfection reagent.
-
-
This compound Staining:
-
Prepare a stock solution of this compound dye in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).
-
Incubate the transfected cells with the this compound-containing medium for a sufficient time to allow for dye uptake and binding to the Pepper aptamer (e.g., 30-60 minutes).
-
-
Live-Cell Imaging:
-
Mount the stained cells on a microscope suitable for live-cell imaging.
-
Excite the this compound dye using an appropriate laser line (e.g., ~580-600 nm) and collect the emission signal (e.g., ~610-630 nm).
-
Acquire images or time-lapse series to observe the localization and dynamics of the Pepper-tagged RNA.
-
Validating RNA Localization with Single-Molecule FISH (smFISH)
This protocol provides a general workflow for performing smFISH to detect and quantify endogenous RNA localization.
-
Probe Design and Synthesis:
-
Design a set of short (e.g., 20-nucleotide) oligonucleotide probes that are complementary to the target RNA sequence.
-
Couple the probes to fluorescent dyes. Multiple probes targeting the same RNA molecule will result in a bright, diffraction-limited spot.
-
-
Cell Fixation and Permeabilization:
-
Grow cells on coverslips.
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) or alcohol to allow probe entry.
-
-
Hybridization:
-
Prepare a hybridization buffer containing the fluorescently labeled probes.
-
Incubate the fixed and permeabilized cells with the hybridization buffer overnight at a specific temperature to allow the probes to bind to the target RNA.
-
-
Washing and Mounting:
-
Wash the cells to remove unbound probes.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Use image analysis software to detect and count the individual fluorescent spots, each representing a single RNA molecule. This allows for the quantification of RNA abundance and subcellular distribution.
-
Visualizing the Validation Workflows
The following diagrams illustrate the key steps in the this compound/Pepper system and smFISH workflows for validating RNA localization.
Caption: Workflow for RNA localization validation using the this compound/Pepper system.
Caption: Workflow for RNA localization validation using single-molecule FISH (smFISH).
Logical Relationships in Validation
The choice of method depends on the specific research question. The this compound/Pepper system provides dynamic information in living cells, while smFISH offers quantitative data on endogenous RNA in fixed cells. Reporter assays, on the other hand, are a powerful tool for dissecting the cis-regulatory elements that govern RNA localization. Often, these methods are used in a complementary fashion.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput identification of RNA localization elements in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of HBC620 and Other Cyanine Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust and photostable dye is paramount for generating high-quality, reproducible data. This guide provides a comparative analysis of the photostability of the novel cyanine (B1664457) dye HBC620 against other commonly used cyanine dyes, supported by experimental data and detailed methodologies.
Quantitative Photostability Comparison
The following table summarizes the photostability of this compound in the context of the Pepper:this compound complex and compares it with other widely used cyanine dyes. It is important to note that the experimental conditions under which these data were generated may vary, which can significantly influence photostability. Therefore, this table should be used as a comparative reference, and for critical applications, it is recommended to perform a direct comparison under identical experimental settings.
| Dye | Half-life (t₅₀) of Fluorescence | Experimental Conditions | Reference |
| Pepper:this compound | 10.3 seconds | Live HeLa cells expressing the Pepper RNA aptamer, continuous illumination with a laser. | [1] |
| Cy5 | ~95 seconds (retained 55% of initial fluorescence) | Conjugated to Goat Anti-Mouse IgG, continuous illumination. It's important to note that another study showed Cy5 retaining about 75% of its initial fluorescence after 95 seconds under different conditions.[2] | [2] |
| Alexa Fluor 647 | >95 seconds (retained ~80% of initial fluorescence) | Conjugated to Goat Anti-Mouse IgG, continuous illumination under the same conditions as the Cy5 comparison. Another study reported a photobleaching rate of 10.1 s⁻¹, which corresponds to a half-life of approximately 0.07 seconds under different conditions.[3] | [2][3] |
| Mango2:TO1-biotin | 0.3 seconds | Live HeLa cells, continuous illumination. | [1] |
| Broccoli:BI | 1.1 seconds | Live HeLa cells, continuous illumination. | [1] |
Note: The photostability of cyanine dyes can be influenced by a multitude of factors, including the intensity and wavelength of the excitation light, the chemical environment (e.g., buffer composition, presence of oxidizing or reducing agents), and the molecular context (e.g., free dye, conjugated to a biomolecule, or bound to an aptamer).[4]
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of dye photostability. Below is a general methodology for measuring the photobleaching of fluorescent dyes in vitro.
In Vitro Photobleaching Assay
Objective: To quantify the rate of fluorescence decay of a dye under continuous illumination.
Materials:
-
Fluorescent dyes for comparison (e.g., this compound, Cy5, Alexa Fluor 647)
-
Appropriate solvent or buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Fluorometer or a fluorescence microscope equipped with a sensitive camera
-
Stable light source (e.g., laser or LED with controlled intensity)
-
Cuvettes or microscope slides with coverslips
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired imaging buffer to a final concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the nanomolar to low micromolar range).
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the fluorometer or microscope appropriate for the dye being tested.
-
Adjust the light source intensity to a level relevant to the intended application. Ensure the intensity is kept constant throughout the experiment.
-
-
Data Acquisition:
-
Place the sample in the light path.
-
Start continuous illumination and simultaneously begin recording the fluorescence intensity over time.
-
Continue recording until the fluorescence intensity has decayed to a significant fraction of its initial value (e.g., less than 50%).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single or multi-exponential decay model to determine the photobleaching rate constant (k) or the half-life (t₅₀). The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Mechanisms of Photobleaching and Strategies for Mitigation
The photobleaching of cyanine dyes is primarily driven by photo-oxidation. The excited state of the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack the polymethine chain of the dye, leading to its irreversible degradation.[5] The specific degradation pathway can differ between cyanine dyes; for instance, the photodegradation of Cy7 can involve an electrocyclic closure and subsequent aromatization of its heptamethine chain.[4]
Several strategies can be employed to enhance the photostability of cyanine dyes:
-
Use of Antifade Reagents: Commercial and custom-made antifade reagents can be added to the imaging medium to scavenge ROS and reduce the rate of photobleaching.
-
Deoxygenation: Removing dissolved oxygen from the sample can significantly improve dye stability, although this is often not feasible for live-cell imaging.
-
Covalent Linkage to Stabilizers: Covalently attaching molecules like cyclooctatetraene (B1213319) (COT) or Trolox to the cyanine dye can reduce the lifetime of the triplet state, a key intermediate in photobleaching, thereby enhancing photostability.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the photostability of fluorescent dyes.
This comprehensive guide provides a foundation for understanding and comparing the photostability of this compound and other cyanine dyes. For optimal experimental design, researchers should carefully consider the specific requirements of their application and, when necessary, perform direct comparative studies under their own experimental conditions.
References
Quantitative analysis of RNA expression using HBC620
A Comparative Guide to Quantitative RNA Expression Analysis: HBC620-Pepper System vs. qPCR and RNA-Seq
For researchers, scientists, and drug development professionals navigating the landscape of quantitative RNA analysis, selecting the optimal method is paramount for generating robust and reliable data. This guide provides a detailed comparison of three distinct technologies: the innovative this compound-Pepper fluorescent aptamer system, the gold-standard quantitative real-time PCR (qPCR), and the comprehensive high-throughput RNA sequencing (RNA-Seq). We delve into their core principles, experimental workflows, and performance metrics to empower you to make an informed decision for your research needs.
At a Glance: Side-by-Side Comparison
The following table summarizes the key characteristics of the this compound-Pepper system, qPCR, and RNA-Seq, offering a quick reference for their respective strengths and limitations.
| Feature | This compound-Pepper System | Quantitative Real-Time PCR (qPCR) | RNA Sequencing (RNA-Seq) |
| Principle | A non-fluorescent dye (this compound) binds to a specific RNA aptamer (Pepper) genetically fused to the target RNA, inducing fluorescence.[1][2] | Reverse transcription of RNA to cDNA followed by PCR amplification with fluorescent detection in real-time.[2][3] | High-throughput sequencing of cDNA libraries derived from the entire RNA population (or a subset).[4] |
| Primary Application | Live-cell RNA imaging and quantification of specific RNA targets.[1] | Targeted quantification of a small number of specific RNAs.[5][6] | Transcriptome-wide profiling and discovery of novel transcripts.[4] |
| Sensitivity | Can detect target RNA concentrations as low as 50 nM in vitro.[7] | Can detect as little as a single copy of a target RNA.[2] | Dependent on sequencing depth, can detect low-abundance transcripts.[4] |
| Dynamic Range | Moderate, suitable for tracking changes in moderately to highly expressed RNAs. | Very wide, capable of detecting a range from 1 to 10^11 copies.[2] | Wide, but can be limited by sequencing depth for very low or very high abundance transcripts.[5] |
| Specificity | High, based on the specific binding of this compound to the Pepper aptamer.[1] | High, determined by the specificity of the primers and probes used.[2] | High, but can be affected by mapping ambiguity with homologous sequences. |
| Multiplexing | Limited, different colored HBC analogs can be used for some level of multiplexing.[1] | Possible with different fluorescent probes, typically up to 4-5 targets per reaction. | Highly multiplexed, allowing for the analysis of thousands of transcripts simultaneously. |
| Live-cell Analysis | Yes, a key advantage of this system.[1] | No, requires cell lysis and RNA extraction. | No, requires cell lysis and RNA extraction. |
| Cost per Sample | Moderate, requires synthesis of the this compound dye and cloning of the Pepper aptamer into the target gene. | Low, especially for a small number of targets. | High, although costs are decreasing. |
| Throughput | Can be adapted for high-throughput screening using plate readers.[7] | High, with 96- or 384-well plate formats. | Very high, capable of sequencing many samples in parallel. |
| Data Analysis | Relatively straightforward, based on fluorescence intensity measurements. | Well-established, typically involving the calculation of Ct values and relative quantification.[2] | Complex, requiring specialized bioinformatics pipelines for alignment, quantification, and differential expression analysis.[8] |
Experimental Workflows
To provide a clear understanding of the practical steps involved in each method, we have outlined the experimental workflows below, accompanied by diagrams generated using the DOT language.
This compound-Pepper System Workflow
The this compound-Pepper system offers a streamlined workflow for visualizing and quantifying RNA in living cells. The core of this method involves genetically tagging the RNA of interest with the Pepper aptamer. When the this compound dye is introduced to the cells, it binds to the Pepper aptamer, resulting in a fluorescent signal that is proportional to the amount of target RNA.
Quantitative Real-Time PCR (qPCR) Workflow
qPCR is a highly sensitive and specific method for quantifying RNA levels. The process begins with the extraction of total RNA from a sample, followed by its conversion to complementary DNA (cDNA) through reverse transcription. The cDNA is then amplified in a real-time PCR instrument, where the accumulation of PCR product is monitored in real-time using a fluorescent dye or probe.
RNA Sequencing (RNA-Seq) Workflow
RNA-Seq provides a comprehensive view of the transcriptome. The workflow starts with RNA extraction and quality control, similar to qPCR. However, the subsequent steps involve the preparation of a sequencing library, where the RNA is fragmented, converted to cDNA, and ligated with adapters. This library is then sequenced on a high-throughput sequencing platform. The resulting sequencing reads are processed through a bioinformatics pipeline to quantify the expression levels of thousands of genes simultaneously.
Detailed Experimental Protocols
To ensure reproducibility and clarity, detailed protocols for each key experimental stage are provided below.
This compound-Pepper System: Live-Cell RNA Quantification
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a suitable imaging dish or plate.
-
Transfect the cells with a plasmid encoding the target RNA fused to the Pepper aptamer sequence using a standard transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.
-
-
This compound Staining:
-
Prepare a stock solution of this compound dye in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM.[9]
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells at 37°C for 30-60 minutes.[10]
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission ~590/620 nm).
-
Acquire images from multiple fields of view for each experimental condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell or within a defined region of interest.
-
Subtract the background fluorescence from untransfected cells or cells not treated with this compound.
-
Normalize the fluorescence intensity to a co-expressed fluorescent protein if included in the plasmid design for transfection control.
-
Quantitative Real-Time PCR (qPCR): Targeted RNA Quantification
-
RNA Extraction:
-
Harvest cells or tissues and lyse them using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a Bioanalyzer.
-
-
Reverse Transcription:
-
In an RNase-free tube, combine 1 µg of total RNA with random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction:
-
Prepare a master mix containing a qPCR buffer (with a fluorescent dye like SYBR Green or a TaqMan probe), forward and reverse primers for the gene of interest, and a DNA polymerase.
-
Add the diluted cDNA template to the master mix.
-
Run the reaction in a real-time PCR cycler with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).[11]
-
-
Data Analysis:
-
The real-time PCR instrument software will generate amplification plots and calculate the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stably expressed reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method or generate a standard curve for absolute quantification.
-
RNA Sequencing (RNA-Seq): Transcriptome-Wide Analysis
-
RNA Extraction and Quality Control:
-
Follow the same procedure as for qPCR to obtain high-quality total RNA. It is crucial to have an RNA Integrity Number (RIN) of >7 for optimal results.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first and second-strand cDNA from the fragmented RNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Perform size selection to obtain a library with a desired fragment size distribution.
-
Assess the final library quality and concentration using a Bioanalyzer and a fluorometric method (e.g., Qubit).
-
-
Sequencing:
-
Pool multiple libraries together if multiplexing.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads) and read length will depend on the research question.[4]
-
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.
-
Align the cleaned reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR).
-
Count the number of reads mapping to each gene or transcript.
-
Normalize the read counts to account for differences in sequencing depth and gene length (e.g., TPM, FPKM).
-
Perform differential gene expression analysis between experimental groups using statistical packages (e.g., DESeq2, edgeR).[8]
-
Conduct downstream analyses such as pathway enrichment and gene ontology analysis to interpret the biological significance of the results.
-
Conclusion
The choice between the this compound-Pepper system, qPCR, and RNA-Seq depends heavily on the specific research question, available resources, and the desired level of detail. The this compound-Pepper system is an exciting new technology that excels in providing spatial and temporal information about RNA expression in living cells. qPCR remains the workhorse for hypothesis-driven research that requires the precise quantification of a few target genes. RNA-Seq, on the other hand, is the method of choice for discovery-based research, offering an unbiased, transcriptome-wide view of gene expression. By understanding the principles, workflows, and performance characteristics of each method, researchers can confidently select the most appropriate tool to advance their scientific inquiries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative PCR Basics [sigmaaldrich.com]
- 3. portlandpress.com [portlandpress.com]
- 4. bea.ki.se [bea.ki.se]
- 5. biosistemika.com [biosistemika.com]
- 6. Choosing the Right RNA Analysis Method: RNA-Seq, NanoString, or qPCR? [eurofins-viracorbiopharma.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
Cross-Validation of HBC620 Imaging with FISH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of RNA molecules within their cellular context is paramount. Two prominent techniques for in situ RNA analysis are the genetically encoded HBC620-Pepper system for live-cell imaging and the well-established Fluorescence In Situ Hybridization (FISH) for fixed samples. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Principles of Detection
The This compound-Pepper system is a powerful tool for real-time visualization of RNA in living cells.[1][2] It utilizes the fluorogenic dye this compound, which is non-fluorescent on its own but emits a bright red signal upon binding to a specific RNA aptamer known as Pepper.[1] This Pepper aptamer can be genetically fused to a target RNA, allowing for its dynamic tracking within the cell. The fluorescence of the this compound-Pepper complex is highly stable, making it suitable for advanced imaging techniques like super-resolution microscopy.[1][3]
Fluorescence In Situ Hybridization (FISH) , in contrast, is the gold standard for detecting and localizing specific RNA or DNA sequences in fixed cells and tissues.[2] This method employs fluorescently labeled oligonucleotide probes that are complementary to the target RNA sequence. The hybridization of these probes to the target molecules allows for their visualization and quantification using fluorescence microscopy. While robust and highly specific, FISH requires cell fixation, precluding the study of dynamic RNA processes in living cells.[2]
Performance Comparison
The choice between this compound imaging and FISH depends on the specific experimental goals. The this compound-Pepper system excels in providing real-time insights into RNA dynamics, while FISH offers a static but highly validated method for RNA quantification in fixed samples.
| Feature | This compound-Pepper Imaging | Fluorescence In Situ Hybridization (FISH) |
| Principle | Genetically encoded aptamer (Pepper) binds to a fluorogenic dye (this compound), inducing fluorescence. | Fluorescently labeled nucleic acid probes hybridize to complementary target RNA sequences. |
| Live/Fixed Cells | Live cells, enabling real-time imaging.[1][2] | Fixed cells and tissues only.[2] |
| Temporal Resolution | High, allowing for the tracking of RNA dynamics. | None, provides a snapshot in time. |
| Spatial Resolution | High, suitable for super-resolution imaging.[1][3] | High, capable of single-molecule detection. |
| Signal-to-Noise Ratio | Generally high due to the fluorogenic nature of the dye. The Pepper system has shown a higher signal/background contrast compared to other live-cell imaging systems like the MS2 system.[4] | Can be variable and is dependent on probe design and hybridization conditions. Off-target binding of probes can contribute to background noise.[5] |
| Photostability | This compound is highly photostable, making it suitable for long-term imaging and super-resolution microscopy.[3][6][7] | Photostability depends on the specific fluorophore used to label the probes. |
| Multiplexing | Possible with orthogonal aptamer-dye pairs. The Pepper system can be used in dual-color imaging with other aptamers like Squash.[8] | Well-established, using probes labeled with different fluorophores. |
| Perturbation | Requires genetic modification to tag the target RNA with the Pepper aptamer, which could potentially interfere with its natural function. | Less invasive as it doesn't require genetic modification of the target RNA. However, fixation and permeabilization steps can alter cellular morphology. |
| Quantification | Relative quantification based on fluorescence intensity. | Can provide absolute quantification of RNA molecules per cell. |
Signaling Pathway Visualization: miRNA Detection
The this compound-Pepper system can be engineered to act as a biosensor for specific signaling molecules, such as microRNAs (miRNAs). By designing a sensor where the Pepper aptamer's structure is initially disrupted, its ability to bind this compound and fluoresce is inhibited. The presence of a specific miRNA, which binds to a complementary sequence on the sensor, triggers a conformational change that restores the Pepper aptamer's structure, leading to a fluorescent signal. This allows for the visualization of miRNA activity within a signaling pathway in living cells.
Caption: miRNA-activated this compound-Pepper sensor workflow.
Experimental Workflow Comparison
The experimental workflows for this compound imaging and FISH differ significantly, primarily due to the live-cell versus fixed-cell nature of the techniques.
Caption: Comparison of this compound and FISH workflows.
Experimental Protocols
This compound-Pepper Imaging Protocol for Live Cells
This protocol is a general guideline for imaging endogenous RNA using a sequence-activated fluorescent RNA (SaFR) probe based on the Pepper aptamer.
-
Plasmid Construction:
-
Design and clone a plasmid expressing the SaFR probe. The SaFR probe consists of the Pepper aptamer sequence with an "invader" sequence that disrupts its structure, flanked by sequences complementary to the target RNA.
-
Co-transfect cells with the SaFR-expressing plasmid and, if applicable, a plasmid expressing a fluorescent protein to identify transfected cells.
-
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium to the desired confluency.
-
Transfect the cells with the plasmids using a suitable transfection reagent.
-
-
This compound Staining and Imaging:
-
Approximately 24-48 hours post-transfection, replace the culture medium with imaging medium containing this compound (typically 0.5-1 µM).
-
Incubate the cells for at least 30 minutes to allow for dye uptake and binding.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., excitation ~585 nm, emission ~620 nm).[9]
-
For time-lapse imaging, acquire images at desired intervals.
-
Fluorescence In Situ Hybridization (FISH) Protocol for Cultured Cells
This is a representative protocol for RNA FISH in cultured cells.
-
Probe Design and Preparation:
-
Design a set of oligonucleotide probes (typically 20-50) complementary to the target RNA sequence.
-
Label the probes with a fluorescent dye (e.g., Cy3, Cy5, or FAM).
-
-
Sample Preparation:
-
Grow cells on coverslips to the desired density.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilize the cells with 70% ethanol (B145695) and store at 4°C for at least 1 hour (can be stored for longer periods).
-
-
Hybridization:
-
Rehydrate the cells by washing with a wash buffer (e.g., 10% formamide (B127407) in 2x SSC).
-
Prepare a hybridization buffer containing the fluorescently labeled probes (e.g., 10% formamide, 10% dextran (B179266) sulfate (B86663) in 2x SSC).
-
Add the hybridization buffer to the cells on the coverslip and incubate in a humidified chamber at 37°C overnight.
-
-
Washing and Mounting:
-
Wash the cells with wash buffer to remove unbound probes. A typical wash series would be twice with wash buffer at 37°C for 30 minutes each, followed by a brief wash in 2x SSC.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Conclusion
Both this compound-Pepper imaging and FISH are powerful techniques for studying RNA in situ. The this compound-Pepper system offers the unique advantage of real-time imaging in living cells, making it ideal for studying dynamic processes such as RNA transport, localization, and translation. FISH, on the other hand, remains a cornerstone for the precise quantification and localization of RNA in fixed samples, with a vast body of literature validating its use. The choice between these two methods will ultimately be dictated by the specific biological question being addressed, with the potential for their complementary use to provide a more complete understanding of RNA biology.
References
- 1. researchgate.net [researchgate.net]
- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 3. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fr-biotechnology.com [fr-biotechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04957D [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
HBC620: A Superior Fluorogenic Probe for Dynamic Multi-Color RNA Imaging in Live Cells
Researchers, scientists, and drug development professionals are constantly seeking more robust and versatile tools for visualizing the intricate dynamics of RNA in living cells. In the realm of multi-color RNA imaging, the HBC620 dye, when paired with the Pepper RNA aptamer, emerges as a compelling solution, offering significant advantages in brightness, photostability, and signal-to-noise ratio over other common techniques. This guide provides an objective comparison of this compound's performance against alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and implementation.
The pursuit of understanding RNA localization, transport, and regulation in real-time necessitates fluorescent probes that are not only bright and specific but also minimally disruptive to cellular processes. Traditional methods like Fluorescence In Situ Hybridization (FISH) provide a static snapshot and are generally not suitable for live-cell imaging. While genetically encoded reporters such as the MS2 system have been instrumental, they can be bulky and potentially interfere with RNA function. Fluorescent light-up aptamers (FLAPs) that bind to and activate the fluorescence of otherwise dark dyes represent a significant advancement. Among these, the Pepper-HBC620 system stands out for its exceptional photophysical properties, making it a powerful tool for dynamic, multi-color RNA imaging.
Quantitative Performance Comparison
To facilitate an objective evaluation, the following table summarizes the key performance metrics of this compound in the context of the Pepper aptamer system, compared to other widely used RNA imaging probes.
| Feature | This compound-Pepper | Broccoli-BI | Mango II-TO1-Biotin | FISH Probes |
| Excitation Max (nm) | 585[1] | 472 | 510[2] | Fluorophore Dependent |
| Emission Max (nm) | 620[1] | 507 | 535[2] | Fluorophore Dependent |
| Quantum Yield | ~0.66 (for HBC530)[3] | 0.77 | ~0.56[4] | Fluorophore Dependent |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~65,300 (for HBC530)[3] | 26,100 | 77,000[4] | Fluorophore Dependent |
| Binding Affinity (Kd) | ~6.1 nM[5] | 1.7 µM | ~0.7 nM[4] | N/A (Covalent/Hybridization) |
| Photostability | High (>90% fluorescence after 120s)[6] | Moderate (t½ ≈ 2.9s)[7][8] | High (t½ >10x Spinach)[2] | High (but for fixed cells) |
| Signal-to-Noise Ratio | High[9][10] | Moderate | High | Variable, prone to background |
| Live-Cell Compatible | Yes[6][11] | Yes[8] | Yes[4] | No |
| Multiplexing Capability | High (Orthogonal)[12] | Moderate | Moderate | High (with spectral separation) |
Key Advantages of this compound for Multi-Color RNA Imaging
The quantitative data highlights several key advantages of the this compound-Pepper system:
-
Exceptional Photostability: this compound demonstrates remarkable resistance to photobleaching, retaining over 90% of its fluorescence after 120 seconds of continuous laser excitation[6]. This is a significant improvement over other FLAP systems like Broccoli-BI, which has a half-life of approximately 2.9 seconds[7][8]. This high photostability is crucial for long-term tracking of RNA molecules and for advanced imaging techniques like super-resolution microscopy[12].
-
High Signal-to-Noise Ratio: The HBC dyes, including this compound, are essentially non-fluorescent in their unbound state and exhibit a dramatic increase in fluorescence upon binding to the Pepper aptamer[9][13]. This "turn-on" mechanism results in a very low background signal and consequently a high signal-to-noise ratio, enabling the clear visualization of RNA transcripts even at low expression levels[9][10].
-
Excellent Spectral Properties for Multiplexing: With an excitation maximum at 585 nm and an emission maximum at 620 nm, this compound occupies the red portion of the spectrum, making it highly suitable for multi-color imaging experiments[1]. Its spectral properties are well-separated from commonly used green and blue fluorescent probes, minimizing spectral overlap and allowing for the simultaneous tracking of multiple RNA species. The Pepper system has been shown to be orthogonal with other FLAP systems, such as those utilizing green-emitting dyes[12].
-
High Binding Affinity and Specificity: The low nanomolar dissociation constant (Kd ≈ 6.1 nM) of the this compound-Pepper interaction ensures a stable and specific labeling of the target RNA[5]. This strong binding is essential for robust and reliable imaging.
Experimental Protocols
General Protocol for Live-Cell RNA Imaging with this compound-Pepper
This protocol outlines the general steps for labeling and imaging RNA tagged with the Pepper aptamer in live mammalian cells using the this compound dye.
1. Plasmid Construction and Transfection:
- Clone the Pepper aptamer sequence into the desired location of the target RNA expression vector. Tandem repeats of the Pepper aptamer can be used to increase signal intensity.
- Co-transfect the Pepper-tagged RNA expression plasmid into the mammalian cell line of choice using a standard transfection reagent. For multi-color imaging, co-transfect plasmids for other fluorescently tagged molecules (e.g., GFP-tagged proteins).
2. Cell Culture and Staining:
- Culture the transfected cells in an appropriate medium and under standard incubation conditions (37°C, 5% CO₂).
- Approximately 24-48 hours post-transfection, replace the culture medium with fresh medium containing the this compound dye. A starting concentration of 0.5 µM to 5 µM is recommended, which may require optimization depending on the cell type and expression level of the target RNA[6].
- Incubate the cells with the this compound dye for at least 30 minutes at 37°C to allow for dye penetration and binding to the Pepper aptamer.
3. Live-Cell Imaging:
- Mount the cells on a microscope suitable for live-cell imaging, equipped with an environmental chamber to maintain temperature and CO₂ levels.
- Excite the this compound-Pepper complex using a laser line around 561 nm or a similar wavelength close to its excitation maximum of 585 nm[6].
- Capture the fluorescence emission using a filter set appropriate for the 620 nm emission peak.
- For multi-color imaging, use appropriate laser lines and filter sets for the other fluorophores, ensuring minimal spectral overlap.
Visualizing Experimental Workflows and Cellular Processes
To better illustrate the application of this compound in RNA imaging, the following diagrams, generated using the DOT language, depict a typical multi-color imaging workflow and the process of tracking mRNA into stress granules.
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. WO2018198013A1 - Fluorogen-binding rna aptamers - Google Patents [patents.google.com]
- 3. HBC 530 | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. Fluorogenic RNA Mango aptamers for imaging small non-coding RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fr-biotechnology.com [fr-biotechnology.com]
- 10. fr-biotechnology.com [fr-biotechnology.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
A Comparative Guide to the HBC620-Pepper System for Live-Cell RNA Imaging
For researchers in cell biology, molecular biology, and drug development, the ability to visualize RNA in real-time within living cells is a critical tool for understanding gene expression dynamics, RNA trafficking, and the mechanisms of RNA-based therapeutics. The HBC620-Pepper system is a powerful technology for this purpose, offering a robust and versatile method for fluorescently labeling RNA. This guide provides a comprehensive comparison of the this compound-Pepper system with other common alternatives, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable RNA imaging strategy.
Introduction to the this compound-Pepper System
The this compound-Pepper system is a two-component RNA imaging tool. It consists of the this compound molecule, a fluorogenic dye that is non-fluorescent on its own, and the Pepper RNA aptamer, a short, genetically encodable RNA sequence. When the Pepper aptamer is expressed, either alone or fused to a target RNA, it folds into a specific three-dimensional structure that binds to this compound. This binding event restricts the rotational freedom of the this compound molecule, causing it to become intensely fluorescent with a red emission spectrum. This "turn-on" mechanism provides a high signal-to-background ratio, as fluorescence is only generated in the presence of the Pepper-tagged RNA.
The Pepper aptamer can be genetically fused to a variety of RNA molecules, allowing for the specific labeling and tracking of messenger RNAs (mRNAs), non-coding RNAs, and viral RNAs. Furthermore, the Pepper aptamer can bind to a range of HBC analogs, each with distinct spectral properties, enabling multicolor imaging of different RNA species simultaneously.
Performance of this compound-Pepper in Diverse Cell Types
The this compound-Pepper system has been successfully implemented in a wide array of cell types, demonstrating its versatility. In mammalian cells, including HEK293T, HeLa, and COS-7 cells, the system has been used for robust imaging of various RNA species.[1] The performance in these cells is characterized by bright fluorescence and low background, enabling clear visualization of RNA localization and dynamics.
Notably, the HBC-Pepper system is also effective in bacterial cells. Studies in both Gram-negative (Escherichia coli, Salmonella Typhimurium) and Gram-positive (Bacillus subtilis) bacteria have shown strong fluorescence signals.[2] Interestingly, the optimal HBC analog for brightness can vary between bacterial species, suggesting that factors like cell permeability of the dye can influence performance.[2] In E. coli, HBC514 (green fluorescence) was found to be particularly bright, while HBC530 (green fluorescence) performed better in B. subtilis and S. Typhimurium.[2] this compound, with its red fluorescence, provides a valuable alternative for multicolor imaging in these organisms and is noted for its higher photostability.[2]
Comparison with Alternative RNA Imaging Systems
The primary alternatives to the this compound-Pepper system are other fluorogenic RNA aptamer-dye pairs, such as Spinach2-DFHBI-1T and Broccoli-BI, which typically emit green fluorescence, and Mango-TO1-biotin.
| Feature | This compound-Pepper | Spinach2-DFHBI-1T | Broccoli-BI | Mango-TO1-biotin |
| Emission Color | Red | Green | Green | Orange/Red |
| Brightness | High; reported to be brighter than Spinach2-DFHBI-1T in bacteria.[2] | Moderate | Moderate | High |
| Photostability | High; more photostable than Broccoli-BI and Mango-TO1-biotin.[2] | Moderate | Lower | Lower |
| Signal-to-Background | High | Moderate | Moderate | High |
| Multicolor Capability | Yes, with other HBC analogs (cyan to red). | Limited; orthogonal to Pepper. | Limited; orthogonal to Pepper. | Limited |
| Super-Resolution | Demonstrated with 3D-SIM.[3] | Not widely reported | Not widely reported | Not widely reported |
| Cell Permeability | Good in mammalian and bacterial cells. | Good | Good | Good |
| Cytotoxicity | Low; no significant toxicity observed with HBC analogs in HeLa cells.[4] | Generally considered low. | Generally considered low. | Generally considered low. |
Experimental Data Summary
Photostability Comparison in Live Cells
A key advantage of the this compound-Pepper system is its enhanced photostability compared to other systems. This is crucial for long-term imaging experiments that require continuous or repeated exposure to excitation light.
| RNA Imaging System | Time to 50% Fluorescence Decay | Cell Type |
| This compound-Pepper | >90% fluorescence retained after 120s of continuous laser excitation[1] | HEK293T |
| Broccoli-BI | Lower photostability reported compared to this compound-Pepper[2] | Not specified |
| Mango-TO1-biotin | Lower photostability reported compared to this compound-Pepper[2] | Not specified |
Brightness Comparison in Bacteria
In bacterial systems, the HBC-Pepper system has demonstrated superior brightness compared to the well-established Spinach2-DFHBI-1T system.
| Comparison | Fold Brighter | Bacterial Species |
| HBC514-Pepper vs. Spinach2-DFHBI-1T | ~4-fold | E. coli |
| HBC530-Pepper vs. Spinach2-DFHBI-1T | ~1.5-fold | B. subtilis |
Data adapted from a study comparing the mean fluorescence intensity in bacterial cells.[2]
Signaling Pathways and Experimental Workflows
The this compound-Pepper system is a tool to visualize RNA, and as such, it does not directly participate in or modulate signaling pathways. However, it is an invaluable tool for studying the role of specific RNAs within various signaling cascades. For instance, researchers can visualize the localization and dynamics of an mRNA that encodes a key signaling protein, providing insights into its regulation.
Below are diagrams illustrating the mechanism of the this compound-Pepper system and a typical experimental workflow for live-cell RNA imaging.
Caption: Mechanism of the this compound-Pepper system for RNA visualization.
Caption: A typical experimental workflow for live-cell RNA imaging.
Experimental Protocols
Live-Cell Imaging of a Target mRNA in Mammalian Cells
This protocol outlines the steps for visualizing a specific mRNA in live mammalian cells using the this compound-Pepper system.
1. Plasmid Construction:
-
Clone your target RNA sequence upstream of the Pepper RNA aptamer sequence in a suitable mammalian expression vector. Tandem repeats of the Pepper aptamer (e.g., 4xPepper) can be used to enhance the fluorescence signal.
2. Cell Culture and Transfection:
-
Culture your mammalian cell line of choice (e.g., HEK293T, HeLa) in the appropriate growth medium.
-
Transfect the cells with the Pepper-tagged RNA expression plasmid using a standard transfection reagent according to the manufacturer's protocol.
3. Incubation with this compound:
-
Approximately 24-48 hours post-transfection, replace the growth medium with fresh medium containing this compound. A typical starting concentration is 0.5 µM to 1 µM.[1]
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding to the Pepper aptamer.
4. Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence.
-
For this compound, use an excitation wavelength around 561 nm and collect emission around 620 nm.[1]
-
Maintain the cells at 37°C and 5% CO2 during imaging for long-term experiments.
Dual-Color Imaging with this compound-Pepper and Spinach2-DFHBI-1T in Bacteria
This protocol enables the simultaneous visualization of two different RNA species in bacterial cells.
1. Plasmid Construction:
-
Construct two separate plasmids or a single plasmid containing two expression cassettes.
-
In the first cassette, fuse your first target RNA to the Pepper aptamer.
-
In the second cassette, fuse your second target RNA to the Spinach2 aptamer.
2. Bacterial Transformation and Culture:
-
Transform competent bacterial cells (e.g., E. coli) with the plasmid(s).
-
Grow the bacterial culture to mid-log phase and induce the expression of the tagged RNAs if using an inducible promoter.
3. Incubation with Dyes:
-
Add both this compound and DFHBI-1T to the bacterial culture. Typical concentrations are 200 nM for this compound and 50 µM for DFHBI-1T.[2]
-
Incubate for approximately 1 hour.[2]
4. Imaging:
-
Mount the bacterial cells on a microscope slide.
-
Image using a fluorescence microscope with filter sets for both red and green fluorescence.
-
For this compound-Pepper (red channel): Excite around 561 nm, collect emission around 620 nm.
-
For Spinach2-DFHBI-1T (green channel): Excite around 488 nm, collect emission around 520 nm.
-
Conclusion
The this compound-Pepper system is a highly effective and versatile tool for live-cell RNA imaging. Its key strengths lie in its high brightness, exceptional photostability, and the capacity for multicolor imaging through the use of various HBC analogs. While other systems like Spinach2-DFHBI-1T are valuable for providing orthogonal green fluorescence, the HBC-Pepper system, particularly with this compound, offers a superior option for long-term imaging and applications requiring high photostability. The low cytotoxicity of the HBC dyes further enhances their suitability for live-cell studies. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to effectively utilize the this compound-Pepper system in their investigations of RNA biology.
References
Orthogonal Labeling: A Comparative Guide to HBC620-Pepper and Other Fluorogenic RNA Aptamers
For researchers, scientists, and drug development professionals navigating the landscape of live-cell RNA imaging, the selection of an appropriate fluorogenic RNA aptamer is critical. This guide provides an objective comparison of the HBC620-Pepper system against other prominent RNA aptamers, supported by experimental data to inform your choice of orthogonal labeling tools.
Fluorogenic RNA aptamers are short RNA sequences that bind to specific, otherwise non-fluorescent dyes (fluorogens), causing them to become fluorescent. This technology enables the real-time visualization of RNA transcription and localization within living cells, offering a powerful alternative to fluorescent proteins like GFP. The principle of orthogonal labeling, where multiple aptamer-dye pairs can be used simultaneously and distinguished spectrally, allows for the multiplexed imaging of different RNA molecules.
Performance Comparison of Fluorogenic RNA Aptamers
The effectiveness of a fluorogenic aptamer system is determined by several key parameters, including brightness, photostability, signal-to-noise ratio, and orthogonality. The Pepper aptamer, in complex with the this compound dye, has emerged as a robust tool for RNA imaging. It is often compared with other well-established aptamers such as Spinach2 and Broccoli (which bind DFHBI-1T), Corn (which binds DFHO), and Mango (which binds TO1-Biotin).
Recent studies have demonstrated that the HBC-Pepper system can be brighter than the Spinach2-DFHBI-1T system in both Gram-positive and Gram-negative bacteria.[1] Furthermore, the Pepper aptamer possesses advantageous structural properties, such as the absence of an RNA G-quadruplex (RG4) motif, which can be prone to unfolding by cellular helicases, potentially enhancing its stability and function in living cells.[2]
Below is a summary of quantitative data comparing key fluorogenic RNA aptamer-dye pairs.
| Aptamer-Dye Pair | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Dissociation Constant (Kd, nM) | Key Advantages |
| Pepper-HBC620 | ~570 | ~620 | Not explicitly stated | Not explicitly stated | Not explicitly stated | High brightness, RG4-free structure, good stability, part of a spectrally diverse family of dyes.[2] |
| Spinach2-DFHBI-1T | ~470 | ~505 | 0.414 | 28,900 | 305 ± 39 | One of the first widely used systems. |
| Broccoli-DFHBI-1T | ~470 | ~505 | 0.414 | 28,900 | 305 ± 39 | Improved folding and brightness in cells compared to Spinach2, smaller size.[3][4] |
| Corn-DFHO | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Photostable, useful for quantitative studies.[3] |
| Mango-TO1-Biotin | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~1 | High affinity binding, significant fluorescence enhancement.[5] |
Signaling Pathway and Experimental Workflow
The fundamental principle behind fluorogenic RNA aptamers involves the binding of a specific fluorogen to its cognate aptamer, which is genetically fused to an RNA of interest. This binding event induces a conformational change in the fluorogen, leading to a significant increase in its fluorescence.
Caption: General signaling pathway for fluorogenic RNA aptamers.
A typical experimental workflow for orthogonal labeling involves the design of RNA expression vectors, transfection into cells, incubation with the respective fluorogens, and subsequent imaging. The sequential Fluorogenic RNA Imaging-Enabled Sensor (seqFRIES) platform exemplifies a sophisticated application of this workflow for multiplexed imaging.
Caption: A generalized experimental workflow for orthogonal labeling.
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound-Pepper
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Plasmid Construction:
-
The DNA sequence of the Pepper aptamer is inserted into an expression vector, fused to the gene of the RNA of interest.
-
A suitable promoter (e.g., U6 for small RNAs or a Pol II promoter for mRNAs) should be used to drive the expression of the chimeric RNA.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a suitable imaging dish (e.g., glass-bottom dish).
-
Transfect the cells with the aptamer-tagged RNA expression plasmid using a standard transfection reagent.
-
Incubate the cells for 24-48 hours to allow for sufficient expression of the tagged RNA.
-
-
Labeling and Imaging:
-
Prepare a stock solution of this compound dye in DMSO.
-
On the day of imaging, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 200 nM to 1 µM.[6][7]
-
Replace the culture medium of the transfected cells with the medium containing this compound.
-
Incubate the cells for 30 minutes to 1 hour at 37°C and 5% CO₂ to allow for dye uptake and binding to the aptamer.[6][7]
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 570 nm and emission around 620 nm).
-
Protocol for Dual-Color Imaging with Pepper-HBC620 and Spinach2-DFHBI-1T
This protocol allows for the simultaneous visualization of two different RNA species.
-
Plasmid Construction and Transfection:
-
Co-transfect cells with two separate plasmids: one expressing the first RNA of interest tagged with the Pepper aptamer, and the other expressing the second RNA of interest tagged with the Spinach2 aptamer.
-
-
Cell Culture:
-
Follow the same cell culture procedures as in the general protocol.
-
-
Labeling and Imaging:
-
Prepare a labeling cocktail containing both this compound (e.g., 200 nM) and DFHBI-1T (e.g., 50 µM) in pre-warmed cell culture medium.[6]
-
Replace the culture medium with the labeling cocktail and incubate for 1 hour.[6]
-
Image the cells using two distinct filter sets:
-
For Spinach2-DFHBI-1T: Excitation around 470 nm, emission around 505 nm.
-
For Pepper-HBC620: Excitation around 570 nm, emission around 620 nm.
-
-
Ensure minimal spectral bleed-through between the channels by using appropriate filters and, if necessary, performing spectral unmixing.
-
Logical Framework for Aptamer Selection
The choice between this compound-Pepper and other RNA aptamers depends on the specific requirements of the experiment.
Caption: A decision-making framework for selecting an appropriate RNA aptamer.
References
- 1. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. Aptamer Innovations - Our Scientific publications about RNA based testing [aptamerinnovations.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide: HBC620/Pepper System vs. Traditional Fluorescent Proteins
For researchers and professionals in drug development, the selection of an appropriate reporter system is critical for generating robust and meaningful data. This guide provides an objective comparison between the conditionally activated HBC620/Pepper RNA-aptamer system and traditional, constitutively expressed fluorescent proteins (FPs) like the Green Fluorescent Protein (GFP). We will delve into their core mechanisms, performance characteristics, and ideal applications, supported by experimental frameworks.
Fundamental Differences in Mechanism and Application
The most significant distinction lies in what each system reports on and how it generates a signal.
-
Traditional Fluorescent Proteins (e.g., GFP): These are genetically encoded proteins that are inherently fluorescent upon proper folding. When fused to a protein of interest, they serve as a direct visual tag, enabling the study of protein localization, trafficking, and abundance. Their fluorescence is generally constitutive, meaning they are always "on" once expressed.[1][2]
-
This compound/Pepper System: This is a two-component system comprising a non-fluorescent dye (this compound) and a specific RNA sequence known as the Pepper aptamer.[3] Fluorescence is generated only when the this compound dye binds to its cognate Pepper aptamer.[3][4] This system is therefore designed to report on the presence, localization, and dynamics of RNA molecules in live cells.[3] Its fluorescence is conditional, activated by a specific binding event.
.
Caption: Mechanism of action for GFP vs. the this compound/Pepper system.
Performance Characteristics
Direct quantitative comparisons are challenging as the systems report on different molecular species (protein vs. RNA). However, we can compare their intrinsic properties based on published data.
| Feature | This compound/Pepper System | Traditional Fluorescent Proteins (e.g., GFP, mCherry) |
| Reporter Type | Two-component: Fluorogenic dye (this compound) + RNA Aptamer (Pepper) | Single-component: Genetically encoded protein |
| Target Molecule | RNA | Protein |
| Activation | Conditional: Fluorescence upon this compound binding to the Pepper aptamer.[3] | Constitutive: Inherent fluorescence after protein folding. |
| Signal Generation | Signal is proportional to the amount of accessible Pepper-tagged RNA. | Signal is proportional to the amount of expressed FP-tagged protein. |
| Temporal Resolution | Potentially very high; fluorescence can be generated immediately upon transcription and aptamer folding, without the delay of protein translation and maturation. | Limited by the time required for transcription, translation, and chromophore maturation. |
| Photostability | Reported to have high photostability, suitable for advanced imaging like super-resolution microscopy.[4] | Varies significantly between proteins (e.g., mNeonGreen, GFP, mCherry); photobleaching can be a limitation.[5][6] |
| Spectral Properties | This compound emits red fluorescence (~620 nm).[7] Other HBC analogs offer multicolor capabilities.[7] | A vast palette of colors is available, from blue to far-red, enabling multicolor experiments.[6][8] |
| Cellular Perturbation | Minimal: Requires expression of a small RNA aptamer and addition of a cell-permeable dye. | Can be significant: Fusion of a large protein tag (~27 kDa for GFP) may affect the function or localization of the target protein. |
| Signal-to-Background | Can be very high, as the this compound dye is non-fluorescent until it binds its target.[3] | Dependent on the protein's quantum yield and cellular autofluorescence. Endogenous autofluorescence can be a challenge.[6] |
Experimental Protocols
The methodologies for using these two systems are fundamentally different.
This protocol outlines a general procedure for imaging a target RNA, such as ACTB, in live cells.
-
Probe Design & Cloning: A plasmid is constructed to express the sequence-activated fluorescent RNA (SaFR) probes specific to the target RNA (e.g., ACTB). This plasmid may also co-express a transfection marker like GFP to identify positive cells.[9]
-
Cell Culture & Transfection: HEK293T or HeLa cells are cultured on appropriate confocal plates. The SaFR probe-expressing plasmid is then transfected into the cells using a suitable transfection reagent.
-
Incubation: Cells are incubated for 24-36 hours post-transfection to allow for the expression of the RNA probes.[9]
-
Dye Loading: The cell culture medium is replaced with fresh medium containing the this compound dye (e.g., 0.1 µM) and MgCl₂ (e.g., 5 mM). Cells are incubated for approximately 1 hour to allow for dye uptake and binding to the Pepper aptamers on the target RNA.[9]
-
Live-Cell Imaging: The cells are imaged using a fluorescence microscope. For this compound, an excitation wavelength of ~561 nm is appropriate.[9] Images are captured in the red channel for the this compound signal and other channels as needed (e.g., blue for Hoechst nuclear stain, green for GFP transfection marker).
This protocol describes a general method for expressing and imaging a protein of interest fused to GFP.
-
Cloning: The gene for the protein of interest is cloned into an expression vector in-frame with a fluorescent protein tag (e.g., EGFP-N1 or EGFP-C1 vector). This creates a fusion construct.
-
Cell Culture & Transfection: Cells are cultured and transfected with the GFP-fusion plasmid, similar to the protocol above.
-
Expression: Cells are incubated for 24-48 hours post-transfection to allow for transcription, translation, and maturation of the fluorescent fusion protein.
-
Sample Preparation: For live-cell imaging, the culture medium can be exchanged for an imaging medium to reduce background fluorescence. For fixed-cell imaging, cells are washed with PBS, fixed with paraformaldehyde, and permeabilized if necessary for co-staining.
-
Imaging: The cells are imaged using a fluorescence microscope with the appropriate filter set for GFP (e.g., 488 nm excitation).
Workflow for Comparative Transcriptional Reporting
To objectively compare these systems for reporting the activity of a specific promoter, one could design the following parallel experiment.
Caption: Workflow to compare promoter activity using different reporters.
Conclusion and Recommendations
The choice between the this compound/Pepper system and traditional fluorescent proteins is dictated entirely by the biological question at hand.
-
Choose a Traditional Fluorescent Protein (e.g., GFP) when:
-
Your primary goal is to study the localization, abundance, or dynamics of a protein .
-
You need a genetically encoded, self-contained reporter that does not require the addition of external dyes.
-
The potential for steric hindrance from a large protein tag is not a major concern for your target protein's function.
-
-
Choose the this compound/Pepper System when:
-
Your primary goal is to visualize the localization, transport, or abundance of an RNA molecule in live cells.
-
You require a high signal-to-background ratio, as the dye is only fluorescent upon binding.
-
You need to minimize genetic payload size (an RNA aptamer is much smaller than a full protein gene).
-
High photostability for long-term or high-intensity imaging is a priority.
-
You are developing RNA-based sensors for metabolites or other cellular components.[7]
-
Ultimately, these two classes of reporters are not competitors but rather complementary tools. This compound/Pepper offers a powerful method for interrogating the previously less visible world of RNA dynamics, while fluorescent proteins remain the gold standard for visualizing the proteome in living systems.
References
- 1. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. abmole.com [abmole.com]
- 4. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for HBC620: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling HBC620 are advised to follow stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures based on best practices for handling similar fluorescent dye compounds used in research settings.
Immediate Safety and Logistical Information
This compound is a fluorescent analog of HBC, which becomes strongly fluorescent upon binding to the Pepper RNA aptamer, facilitating the visualization of RNA dynamics in living cells.[1] As with any chemical compound used in a laboratory setting, proper handling and disposal are paramount to mitigate potential risks. All waste generated from procedures involving this compound, including supernatants from centrifugation and other sample preparation steps, should be considered potentially hazardous unless explicitly stated otherwise by a specific safety data sheet.[2]
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 2530162-07-1 | [1] |
| Molecular Formula | C19H15N3OS2 | [1] |
| Molecular Weight | 365.47 g/mol | [1] |
| Form | Solid | [1] |
| Solubility (25°C) | DMSO: 16 mg/mL | [1] |
| Storage | 4°C, protect from light | [1] |
| Stability | Unstable in solutions; freshly prepared is recommended | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended disposal procedure for this compound waste. This procedure is based on general guidelines for laboratory chemical waste and should be adapted to comply with institutional and local regulations.
1. Waste Segregation and Collection:
-
Initial Containment: Immediately after use, segregate all this compound-contaminated materials from general laboratory waste. This includes unused solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and glassware.
-
Waste Containers: Use designated, properly labeled, and leak-proof containers for collecting this compound waste. Ensure containers are compatible with the chemical properties of the waste. For liquid waste, use screw-cap bottles. For solid waste, use puncture-resistant containers.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
2. Handling and Storage of Waste:
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used to prevent spills.
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers.
3. Disposal Procedure:
-
Consult Institutional Guidelines: Before final disposal, consult your institution's EHS guidelines or waste management office. They will provide specific instructions for chemical waste pickup and disposal.
-
Waste Pickup Request: Submit a hazardous waste pickup request as per your institution's protocol. Do not dispose of this compound waste down the drain or in the regular trash.
-
Documentation: Maintain a log of the accumulated this compound waste, including the amount and date of generation.
Experimental Protocols Cited
The information provided in this guide is based on standard laboratory safety and waste disposal protocols. For specific experimental uses of this compound, researchers should refer to relevant publications, such as those describing its use in visualizing RNA dynamics in live cells.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information.
References
Personal protective equipment for handling HBC620
This guide provides immediate, essential safety and logistical information for handling the fluorescent dye HBC620. The following procedures are based on best practices for handling chemical compounds in a laboratory setting and are intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling new or uncharacterized chemical compounds, particularly fluorescent dyes and powdered substances. It is imperative to supplement this information with a thorough risk assessment and to consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound in solid form or in solution. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][2] | Protects eyes from splashes of solutions or accidental contact with the solid powder. |
| Hand Protection | Nitrile gloves.[1][2] | Prevents direct skin contact with the chemical. Double gloving is recommended when handling the pure compound. |
| Body Protection | A buttoned laboratory coat.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A certified N95 or higher respirator.[3] | Recommended when handling the solid powder to avoid inhalation of fine particles. |
II. Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
A. Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation risks.[4]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the laboratory.[5]
B. Handling Solid this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Use a dedicated spatula and weighing paper. Handle with care to avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as solid chemical waste.
C. Preparing this compound Solutions:
-
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] DMSO is readily absorbed through the skin and can carry other chemicals with it; therefore, extreme caution should be exercised.[7]
-
Solvent Handling: Handle DMSO within a chemical fume hood.
-
Dissolving: Add the solid this compound to the solvent slowly. Cap the vial or tube and vortex or sonicate as needed to fully dissolve the compound.
-
Labeling: Clearly label the container with the chemical name (this compound), concentration, solvent (e.g., DMSO), date of preparation, and your initials.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance. All waste should be segregated and labeled appropriately.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect unused or expired solid this compound in a clearly labeled, sealed container for hazardous chemical waste. - Dispose of through your institution's EHS department. |
| This compound Solutions (e.g., in DMSO) | - Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4] - The label must include "Dimethyl Sulfoxide Waste" and "this compound," along with the concentration.[4] - Do not mix with other waste streams.[4] - Arrange for disposal through your institution's EHS department.[8] |
| Contaminated Solid Waste | - This includes items such as pipette tips, microfuge tubes, gloves, and bench paper that have come into contact with this compound. - Collect in a designated, sealed solid waste container or a clearly labeled, durable plastic bag.[8] - Label as "this compound-Contaminated Solid Waste."[4] - Dispose of according to your institution's guidelines for chemically contaminated solid waste. |
| Empty Containers | - For containers that held solid this compound, triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). - Collect the first rinse as hazardous liquid waste.[9] - Subsequent rinses may be disposed of as non-hazardous waste, pending institutional guidelines. - Deface the original label before disposing of the rinsed container in the appropriate recycling or trash receptacle.[10] |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. abmole.com [abmole.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. DMSO disposal - General Lab Techniques [protocol-online.org]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
